molecular formula C10H12IN B1400242 (1-(4-Iodophenyl)cyclopropyl)methanamine CAS No. 630383-73-2

(1-(4-Iodophenyl)cyclopropyl)methanamine

Cat. No.: B1400242
CAS No.: 630383-73-2
M. Wt: 273.11 g/mol
InChI Key: PUXQSOBDZFWDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Iodophenyl)cyclopropyl)methanamine is a useful research compound. Its molecular formula is C10H12IN and its molecular weight is 273.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(4-Iodophenyl)cyclopropyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-Iodophenyl)cyclopropyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(4-iodophenyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXQSOBDZFWDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1-(4-Iodophenyl)cyclopropyl)methanamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropylamine Moiety in Modern Medicinal Chemistry

The cyclopropylamine scaffold has emerged as a privileged structural motif in contemporary drug discovery. Its inherent conformational rigidity, conferred by the three-membered ring, can significantly enhance binding affinity and selectivity for biological targets.[1][2] Furthermore, the cyclopropane ring is often resistant to metabolic degradation, which can improve a drug candidate's pharmacokinetic profile.[1] This unique combination of properties has established cyclopropylamines as valuable building blocks in the design of therapeutics for a range of diseases, including cancer and neurological disorders.[1][2]

(1-(4-Iodophenyl)cyclopropyl)methanamine is a particularly noteworthy derivative within this class of compounds. The presence of an iodine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (1-(4-Iodophenyl)cyclopropyl)methanamine, tailored for professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

While specific experimental data for (1-(4-Iodophenyl)cyclopropyl)methanamine is not widely available in the public domain, we can infer its key properties based on data from closely related analogs and general principles of organic chemistry.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Comparison with Analogs
Molecular Formula C₁₀H₁₂INBased on chemical structure
Molecular Weight 273.11 g/mol Calculated from the molecular formula
Appearance Off-white to pale yellow solidAnalogs such as the chloro-substituted version are solids.[3]
Melting Point > 150 °C (as HCl salt)Expected to be a high-melting solid, typical for amine salts.
Boiling Point > 300 °C at 760 mmHgHigh boiling point is expected due to the molecular weight and polarity.
Solubility Soluble in DMSO and methanol. Limited solubility in water (as free base). The hydrochloride salt is expected to have higher aqueous solubility.General solubility trends for similar organic amines.
pKa ~9-10The primary amine group's basicity is comparable to other benzylic amines.
LogP ~2.5 - 3.0The iodophenyl group increases lipophilicity compared to unsubstituted analogs.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl, aminomethyl, and aromatic protons. The cyclopropyl protons will appear as complex multiplets in the upfield region (typically 0.5-1.5 ppm). The aminomethyl protons (CH₂-NH₂) will likely be a singlet or a multiplet around 2.5-3.0 ppm. The aromatic protons will present as two doublets in the downfield region (around 7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR will display distinct signals for the cyclopropyl carbons (typically 10-25 ppm), the aminomethyl carbon (around 40-50 ppm), and the aromatic carbons (120-145 ppm), including the carbon bearing the iodine atom which will have a characteristic chemical shift.

Mass Spectrometry (MS):

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z 273 or 274, respectively. Characteristic fragmentation patterns would likely involve the loss of the aminomethyl group and cleavage of the cyclopropane ring.

Synthesis of (1-(4-Iodophenyl)cyclopropyl)methanamine

A robust and scalable synthesis of (1-(4-Iodophenyl)cyclopropyl)methanamine can be envisioned via a two-step process starting from 4-iodophenylacetonitrile. This involves the formation of the key intermediate, 1-(4-iodophenyl)cyclopropanecarbonitrile, followed by its reduction to the target primary amine.

Experimental Protocol: Synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile

This protocol is adapted from established methods for the synthesis of related arylcyclopropanecarbonitriles.

Materials:

  • 4-Iodophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Toluene

  • Deionized water

Procedure:

  • To a stirred solution of 4-iodophenylacetonitrile (1 equivalent) and a catalytic amount of TBAB (0.05 equivalents) in toluene, add a 50% aqueous solution of NaOH.

  • Heat the mixture to 40-50 °C and add 1,2-dibromoethane (1.2 equivalents) dropwise over 1-2 hours.

  • Maintain the reaction at 50-60 °C and monitor its progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(4-iodophenyl)cyclopropanecarbonitrile.

Experimental Protocol: Reduction of 1-(4-Iodophenyl)cyclopropanecarbonitrile to (1-(4-Iodophenyl)cyclopropyl)methanamine

The reduction of the nitrile to the primary amine can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for this transformation.

Materials:

  • 1-(4-Iodophenyl)cyclopropanecarbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(4-iodophenyl)cyclopropanecarbonitrile (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield (1-(4-Iodophenyl)cyclopropyl)methanamine. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Reduction start1 4-Iodophenylacetonitrile reagents1 1,2-Dibromoethane, NaOH, TBAB, Toluene start1->reagents1 1. product1 1-(4-Iodophenyl)cyclopropanecarbonitrile reagents1->product1 2. reagents2 1. LiAlH4, THF 2. Workup product1->reagents2 3. product2 (1-(4-Iodophenyl)cyclopropyl)methanamine reagents2->product2 4.

Caption: Synthetic route to (1-(4-Iodophenyl)cyclopropyl)methanamine.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of (1-(4-Iodophenyl)cyclopropyl)methanamine is dominated by the primary amine and the iodophenyl group. The amine functionality allows for a wide range of derivatization reactions, including amidation, alkylation, and reductive amination, to explore the SAR of the pharmacophore.

The carbon-iodine bond is a key feature for synthetic diversification. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of a wide array of substituents at the 4-position of the phenyl ring, providing a powerful tool for optimizing the compound's biological activity and physicochemical properties.

Reactivity_Diagram cluster_amine_reactions Amine Reactions cluster_coupling_reactions Palladium-Catalyzed Cross-Coupling start (1-(4-Iodophenyl)cyclopropyl)methanamine amide Amides start->amide Acylation sec_amine Secondary Amines start->sec_amine Reductive Amination tert_amine Tertiary Amines start->tert_amine Alkylation suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira heck Heck Coupling (Alkenes) start->heck

Caption: Key reaction pathways for derivatization.

Derivatives of phenylcyclopropylamines have shown promise as inhibitors of various enzymes, including monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), making them relevant for the treatment of depression and cancer, respectively.[1][2] The unique structural and electronic properties of (1-(4-Iodophenyl)cyclopropyl)methanamine make it an attractive starting point for the development of novel inhibitors targeting these and other enzymes.

Safety and Handling

As with any research chemical, (1-(4-Iodophenyl)cyclopropyl)methanamine should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of closely related compounds until a specific one for the title compound is available.

Conclusion

(1-(4-Iodophenyl)cyclopropyl)methanamine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its combination of a metabolically robust cyclopropylamine core and a synthetically tractable iodophenyl group provides a powerful platform for the generation of diverse compound libraries. The synthetic route outlined in this guide offers a practical approach to accessing this important intermediate. Further exploration of the derivatization and biological evaluation of this compound and its analogs is warranted to fully realize its therapeutic potential.

References

  • Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 873–910.
  • MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]

  • Zhang, J., Wang, Y., Gao, W., & Yu, B. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(6), 813-824. Retrieved from [Link]

  • Goodwin, D. C., et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4306–4313.
  • de Meijere, A., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 10, 2336–2341.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • PubChem. (n.d.). [1-(4-Bromophenyl)cyclopropyl]methanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to (1-(4-Iodophenyl)cyclopropyl)methanamine: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropylamine scaffold is a privileged structural motif in modern medicinal chemistry. The unique stereoelectronic properties of the three-membered ring—rigidity, enhanced p-character of the C-C bonds, and a distinct spatial vector for its substituents—offer medicinal chemists a powerful tool to modulate the pharmacological properties of drug candidates.[1] Cyclopropylamines are integral components of numerous approved drugs, including antidepressants and antibiotics, where the cyclopropyl group often enhances potency, improves metabolic stability, or fine-tunes selectivity for the biological target.[2][3]

(1-(4-Iodophenyl)cyclopropyl)methanamine (CAS Number: 630383-73-2) is a bifunctional synthetic building block of significant interest. It combines the desirable cyclopropylamine pharmacophore with a synthetically versatile iodophenyl group. The primary amine serves as a key nucleophile or a point for further functionalization, while the aryl iodide provides a reactive handle for a wide range of palladium- or copper-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical functionalities, making it an ideal intermediate for the construction of combinatorial libraries in the hit-to-lead and lead optimization phases of drug discovery.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of (1-(4-Iodophenyl)cyclopropyl)methanamine, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not broadly published, its properties can be inferred from closely related analogs and standard computational models.

PropertyValue / Expected RangeData Source
CAS Number 630383-73-2N/A
Molecular Formula C₁₀H₁₂INCalculated
Molecular Weight 273.11 g/mol Calculated
Appearance Expected to be an off-white to yellow solid or a viscous oilAnalogy
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol (MeOH).Analogy
Boiling Point Not available; likely high due to the molecular weight and polarity.N/A
Melting Point Not available.N/A

Structural Analogs for Property Estimation:

  • Cyclopropyl(phenyl)methanamine (CAS 23459-38-3): Molecular Weight: 147.22 g/mol .[4]

  • 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride (CAS Not Available): Molecular Weight: 235.15 g/mol , solid form.[5]

  • 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride (CAS Not Available): Molecular Formula C₁₁H₁₅ClFNO, Predicted m/z for [M+H]⁺: 196.11322.[6]

Strategic Synthesis and Mechanistic Considerations

The synthesis of (1-(4-Iodophenyl)cyclopropyl)methanamine can be logically approached via a two-stage process: first, the construction of the key intermediate, 1-(4-iodophenyl)cyclopropanecarbonitrile, followed by the reduction of the nitrile to the primary amine.

Stage 1: Synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile

The most direct and industrially scalable approach to 1-arylcyclopropanecarbonitriles involves the reaction of an arylacetonitrile with a 1,2-dihaloethane in the presence of a strong base. This method is an adaptation of the known synthesis of cyclopropanecarbonitrile from 4-chlorobutyronitrile.[7]

Reaction: (4-Iodophenyl)acetonitrile + 1,2-Dibromoethane → 1-(4-Iodophenyl)cyclopropanecarbonitrile

Causality of Experimental Choices:

  • Starting Materials: (4-Iodophenyl)acetonitrile is a commercially available and stable starting material. 1,2-Dibromoethane serves as the two-carbon electrophile required to form the cyclopropane ring.

  • Base: A strong base, such as sodium hydroxide (NaOH) in a phase-transfer catalysis (PTC) system or sodium amide (NaNH₂) in a suitable aprotic solvent, is required to deprotonate the benzylic position of the acetonitrile, forming a nucleophilic carbanion. The use of NaOH with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is often preferred for safety and scalability over sodium amide.

  • Solvent: Aprotic solvents are necessary to prevent quenching of the carbanion intermediate.[7] If a PTC system is used, a biphasic system (e.g., toluene/water) is employed.

  • Temperature: The initial deprotonation is often performed at room temperature, while the subsequent cyclization may require heating to facilitate the intramolecular nucleophilic substitution that closes the ring.

Experimental Protocol: Synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile

  • To a stirred solution of (4-iodophenyl)acetonitrile (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in toluene, add a 50% aqueous solution of sodium hydroxide (3.0-4.0 eq).

  • To this biphasic mixture, add 1,2-dibromoethane (1.2 eq) dropwise over 30 minutes. The reaction is exothermic and may require external cooling to maintain the temperature between 25-35 °C.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water and toluene.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 1-(4-iodophenyl)cyclopropanecarbonitrile.

Stage 2: Reduction of Nitrile to Primary Amine

The reduction of the nitrile group is the final step to obtain the target compound. Lithium aluminum hydride (LAH) is a powerful and reliable reducing agent for this transformation.

Reaction: 1-(4-Iodophenyl)cyclopropanecarbonitrile → (1-(4-Iodophenyl)cyclopropyl)methanamine

Causality of Experimental Choices:

  • Reducing Agent: LAH is highly effective for the reduction of nitriles to primary amines. Borane-THF complex (BH₃·THF) is a viable alternative, which can sometimes offer milder reaction conditions.

  • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required for LAH reductions due to the high reactivity of the hydride reagent with protic solvents.

  • Work-up: A careful, sequential addition of water and then a sodium hydroxide solution (Fieser workup) is a standard and safe method to quench the excess LAH and precipitate the aluminum salts, which can then be easily filtered off.

Experimental Protocol: Synthesis of (1-(4-Iodophenyl)cyclopropyl)methanamine

  • To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(4-iodophenyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (1-(4-Iodophenyl)cyclopropyl)methanamine.

  • The product can be further purified by column chromatography or by conversion to its hydrochloride salt, precipitation, and subsequent liberation of the free base.

Overall Synthesis Workflow Diagram

G cluster_0 Stage 1: Cyclopropane Ring Formation cluster_1 Stage 2: Nitrile Reduction A (4-Iodophenyl)acetonitrile C 1-(4-Iodophenyl)cyclopropanecarbonitrile A->C NaOH (aq), TBAB Toluene, 60-70 °C B 1,2-Dibromoethane B->C D 1-(4-Iodophenyl)cyclopropanecarbonitrile E (1-(4-Iodophenyl)cyclopropyl)methanamine D->E 1. LiAlH4, THF 2. H2O, NaOH workup

Caption: Two-stage synthesis of the target compound.

Applications in Drug Discovery and Chemical Synthesis

The primary utility of (1-(4-Iodophenyl)cyclopropyl)methanamine is as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.

Scaffold for Bioactive Molecules

The core (1-phenylcyclopropyl)methanamine structure is a known pharmacophore. For instance, derivatives of this class have been investigated for their potential as monoamine oxidase (MAO) inhibitors for the treatment of depression and other neurological disorders.[2] The amine moiety can interact with key residues in enzyme active sites, while the phenyl ring can be decorated to optimize binding and pharmacokinetic properties.

Platform for Cross-Coupling Chemistry

The aryl iodide is the key feature that elevates this compound to a highly valuable building block. It serves as a precursor for a variety of metal-catalyzed cross-coupling reactions, allowing for the efficient construction of C-C, C-N, and C-O bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form diarylamine or aryl-alkylamine linkages.

This synthetic flexibility allows researchers to rapidly generate a library of analogs from a single, advanced intermediate, which is a highly efficient strategy in lead optimization.

Cross-Coupling Workflow Diagram

G A (1-(4-Iodophenyl)cyclopropyl)methanamine B Suzuki Coupling (R-B(OH)2, Pd catalyst) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->D E E B->E Aryl-Aryl Product F F C->F Aryl-Alkyne Product G G D->G Aryl-Amine Product

Caption: Key cross-coupling reactions.

Characterization and Quality Control

Ensuring the identity and purity of (1-(4-Iodophenyl)cyclopropyl)methanamine is critical for its use in subsequent synthetic steps. A combination of spectroscopic and chromatographic methods should be employed for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic signals for the aromatic protons (typically two doublets in the 7-8 ppm region), the aminomethyl protons (a singlet or AB quartet adjacent to the cyclopropyl group), and the diastereotopic protons of the cyclopropane ring (complex multiplets in the upfield region, typically 0.5-1.5 ppm).

    • ¹³C NMR: Will confirm the number of unique carbon environments, including the quaternary carbon of the cyclopropane ring attached to the phenyl group, and the carbon bearing the iodine atom (typically in the 90-100 ppm range).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion at approximately m/z 274.00. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Will show characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C-H stretching for the aromatic and aliphatic portions.

  • Chromatography:

    • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

    • High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile and thermally stable.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of proper safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: This compound should be handled in a well-ventilated fume hood. It is an amine and may be corrosive or irritating to the skin and eyes. The toxicological properties have not been fully investigated, so it should be treated as a potentially hazardous substance.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and acids.

Conclusion

(1-(4-Iodophenyl)cyclopropyl)methanamine is a high-value building block for chemical synthesis and drug discovery. Its structure offers the dual advantages of a proven cyclopropylamine pharmacophore and a versatile aryl iodide handle for diversification through cross-coupling chemistry. While its synthesis requires careful execution of multi-step procedures, the protocols outlined in this guide, based on established chemical principles, provide a reliable pathway to this important intermediate. By understanding its synthesis, properties, and synthetic utility, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. Available at: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. Available at: [Link]

  • Meanwell, N. A., et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(23), 7653-68. Available at: [Link]

  • CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile. Google Patents.
  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • Padmashali, B., et al. (2014). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 3(1), 110-116. Available at: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • PubChem. Cyclopropyl(phenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

Spectroscopic Characterization of (1-(4-Iodophenyl)cyclopropyl)methanamine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-(4-Iodophenyl)cyclopropyl)methanamine is a novel small molecule with potential applications in medicinal chemistry and drug development. Its unique structural motif, combining a substituted phenyl ring, a cyclopropyl group, and a primary amine, presents an interesting profile for spectroscopic analysis. This technical guide provides a detailed predictive overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Due to the limited availability of public experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust, predictive framework for researchers. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, identification, and characterization of (1-(4-Iodophenyl)cyclopropyl)methanamine and related structures.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of (1-(4-Iodophenyl)cyclopropyl)methanamine is characterized by several key functional groups that will give rise to distinct spectroscopic signals. Understanding these structural components is crucial for interpreting the predicted spectra.

Figure 1. Chemical structure of (1-(4-Iodophenyl)cyclopropyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (1-(4-Iodophenyl)cyclopropyl)methanamine, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, aminomethyl, and cyclopropyl protons. The chemical shifts are influenced by the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Aromatic (2H, ortho to I)7.6 - 7.8Doublet8.0 - 9.0Deshielded due to the electron-withdrawing effect of the iodine atom.
Aromatic (2H, meta to I)7.0 - 7.2Doublet8.0 - 9.0Less deshielded compared to the ortho protons.
Aminomethyl (-CH₂NH₂)2.8 - 3.0Singlet-Protons on the carbon adjacent to the amine group. The signal may be broadened.
Amine (-NH₂)1.5 - 2.5Broad Singlet-Chemical shift and broadening are highly dependent on solvent and concentration due to hydrogen bonding and exchange.
Cyclopropyl (-CH₂-)0.8 - 1.2MultipletComplexThe diastereotopic protons of the cyclopropyl ring will exhibit complex splitting patterns.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aromatic (C-I)90 - 95The carbon directly attached to iodine is significantly shielded.
Aromatic (C, ortho to I)137 - 140Deshielded due to the inductive effect of iodine.
Aromatic (C, meta to I)128 - 130Less affected by the iodine substituent.
Aromatic (Quaternary C)145 - 150The carbon attached to the cyclopropyl group.
Aminomethyl (-CH₂NH₂)45 - 50Typical range for a carbon attached to a primary amine.
Quaternary Cyclopropyl (C)20 - 25The spiro carbon of the cyclopropyl ring.
Cyclopropyl (-CH₂-)10 - 15Shielded due to the strained ring structure.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (1-(4-Iodophenyl)cyclopropyl)methanamine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent h1_nmr ¹H NMR Acquisition dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition dissolve->c13_nmr processing Fourier Transform, Phase & Baseline Correction h1_nmr->processing c13_nmr->processing interpretation Spectral Interpretation processing->interpretation G cluster_0 Sample Preparation cluster_1 MS Acquisition cluster_2 Data Analysis prepare_solution Prepare Dilute Solution ionization Ionization (ESI or EI) prepare_solution->ionization mass_analysis Mass Analysis ionization->mass_analysis identify_peaks Identify Molecular Ion & Fragment Peaks mass_analysis->identify_peaks compare_pattern Compare Isotopic Pattern identify_peaks->compare_pattern

Figure 3. Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum
Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type Rationale
N-H (Amine)3300 - 3500StretchA primary amine will show two bands in this region. The bands may be broad. [1]
C-H (Aromatic)3000 - 3100StretchCharacteristic of C-H bonds on a phenyl ring.
C-H (Aliphatic)2850 - 3000StretchCorresponding to the C-H bonds of the aminomethyl and cyclopropyl groups.
C=C (Aromatic)1450 - 1600StretchSkeletal vibrations of the phenyl ring.
N-H (Amine)1550 - 1650BendScissoring vibration of the primary amine. [1]
C-I500 - 600StretchThe carbon-iodine bond vibration is expected in the far-IR region.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

    • Record the sample spectrum over the range of 4000 - 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

G cluster_0 Sample Preparation cluster_1 FTIR Acquisition cluster_2 Data Analysis prep_method Prepare KBr Pellet or Thin Film background Record Background Spectrum prep_method->background sample_spec Record Sample Spectrum background->sample_spec subtract_bg Subtract Background sample_spec->subtract_bg assign_bands Assign Absorption Bands subtract_bg->assign_bands

Figure 4. Workflow for FTIR analysis.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, MS, and IR spectroscopic data for (1-(4-Iodophenyl)cyclopropyl)methanamine. The predicted spectra and fragmentation patterns are based on established principles and data from analogous compounds. This information will be a valuable resource for researchers in the synthesis and characterization of this and related molecules, enabling them to anticipate and interpret their experimental results with greater confidence. It is important to note that while these predictions are scientifically grounded, experimental verification is essential for definitive structural confirmation.

References

  • PubChem. (n.d.). 1-(4-iodophenyl)-n-methylpropan-2-amine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Mallikarjuna, S. M., Padmashali, B., Sandeep, C., Siddesh, M. B., Nagesh, H. K., & Thriveni, K. S. (2014). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 3(1), 110-116.
  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • Jaishetty, N., Palanisamy, K., Maruthapillai, A., & Jaishetty, R. (2016). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Scientia Pharmaceutica, 84(3), 456-466.
  • Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

Sources

Navigating the Synthesis of a Key Building Block: A Technical Guide to (1-(4-Iodophenyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-(4-Iodophenyl)cyclopropyl)methanamine represents a valuable, yet commercially elusive, building block for medicinal chemistry and drug discovery. Its unique structural motif, combining a cyclopropylamine core with a synthetically versatile iodophenyl group, offers a compelling scaffold for the development of novel therapeutics. This guide provides an in-depth analysis of the commercial landscape, followed by a detailed exploration of robust synthetic strategies to empower researchers in obtaining this key intermediate. We will delve into the mechanistic underpinnings of the most promising synthetic routes, offering field-proven insights and step-by-step protocols to facilitate its successful preparation.

Commercial Availability: A Landscape of Analogs

A thorough survey of major chemical suppliers reveals that (1-(4-Iodophenyl)cyclopropyl)methanamine is not a readily available, off-the-shelf compound. However, the commercial availability of structurally related analogs provides valuable context and access to similar scaffolds for initial studies.

Compound NameHalogen SubstitutionSupplier ExampleNotes
[1-(4-Bromophenyl)cyclopropyl]methanamineBromoSigma-AldrichAvailable for early discovery research; analytical data not provided by the supplier.[1]
1-[1-(4-Chlorophenyl)cyclopropyl]methanamineChloroSigma-AldrichProduct of ChemBridge Corp., supplied for research purposes.[2]
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochlorideTrifluoromethoxySigma-AldrichAvailable as a hydrochloride salt.[3]

The presence of these analogs suggests that the core 1-phenylcyclopropylamine structure is synthetically accessible. The absence of the iodo-variant is likely due to its more specialized nature, often prepared on-demand for specific synthetic campaigns. Therefore, for researchers requiring (1-(4-Iodophenyl)cyclopropyl)methanamine, custom synthesis is the most viable path forward.

The Strategic Importance of the Cyclopropylamine Moiety in Drug Discovery

The cyclopropyl ring is an increasingly utilized structural element in modern drug design. Its incorporation can confer a range of desirable pharmacological properties.[4] The strained three-membered ring introduces conformational rigidity, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites of oxidation and can modulate physicochemical properties such as lipophilicity and aqueous solubility, thereby improving oral bioavailability.[4]

The primary amine of the cyclopropylamine moiety provides a key handle for further synthetic elaboration, allowing for the introduction of a wide variety of functional groups to explore structure-activity relationships (SAR). The 4-iodophenyl substituent is particularly valuable, serving as a versatile precursor for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce further molecular complexity.

Recommended Synthetic Routes to (1-(4-Iodophenyl)cyclopropyl)methanamine

Given the lack of direct commercial sources, this section provides a detailed guide to the most promising synthetic strategies for the preparation of (1-(4-Iodophenyl)cyclopropyl)methanamine.

The Kulinkovich-Szymoniak Reaction: A Direct Approach from Nitriles

The Kulinkovich-Szymoniak reaction is a powerful and direct method for the synthesis of primary cyclopropylamines from nitriles.[1] This one-step procedure involves the titanium(II)-mediated coupling of a nitrile with a Grignard reagent, followed by the addition of a Lewis acid to facilitate the formation of the cyclopropylamine.[1]

Conceptual Workflow for the Kulinkovich-Szymoniak Synthesis

G cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Product 4-Iodobenzonitrile 4-Iodobenzonitrile Titanacyclopropane_Formation In situ formation of Titanacyclopropane Intermediate 4-Iodobenzonitrile->Titanacyclopropane_Formation EtMgBr Ethylmagnesium Bromide EtMgBr->Titanacyclopropane_Formation Ti(OiPr)4 Titanium(IV) Isopropoxide Ti(OiPr)4->Titanacyclopropane_Formation BF3_OEt2 Boron Trifluoride Etherate Nitrile_Addition Addition to Nitrile and Cyclization BF3_OEt2->Nitrile_Addition Lewis Acid Promoter Titanacyclopropane_Formation->Nitrile_Addition Target_Molecule (1-(4-Iodophenyl)cyclopropyl)methanamine Nitrile_Addition->Target_Molecule Work-up

Caption: Kulinkovich-Szymoniak reaction workflow.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-iodobenzonitrile (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (argon or nitrogen), add titanium(IV) isopropoxide (1.1 eq).

  • Grignard Addition: Cool the mixture to -70 °C and add ethylmagnesium bromide (2.2 eq) dropwise, maintaining the temperature below -60 °C.

  • Warming and Intermediate Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Lewis Acid Addition: Cool the mixture to 0 °C and add boron trifluoride etherate (1.1 eq) dropwise.

  • Quenching and Work-up: Stir the reaction at room temperature for an additional 1-2 hours. Quench the reaction by the slow addition of aqueous sodium hydroxide or saturated aqueous sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents and titanium alkoxides are highly sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is critical to prevent their decomposition.

  • Low-Temperature Addition: The dropwise addition of the Grignard reagent at low temperatures helps to control the exothermic reaction and prevent side reactions.

  • Lewis Acid Promoter: The addition of a Lewis acid, such as BF3·OEt2, is crucial for facilitating the ring contraction and formation of the cyclopropylamine.[1]

Reductive Amination of 1-(4-Iodophenyl)cyclopropyl Ketone

An alternative, two-step approach involves the synthesis of a ketone intermediate followed by reductive amination. This strategy offers flexibility as the intermediate ketone can also be a valuable building block.

Workflow for Reductive Amination Approach

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Product Starting_Material_Ketone 4-Iodoacetophenone or 4-Iodobenzoyl Chloride Cyclopropanation Cyclopropanation Starting_Material_Ketone->Cyclopropanation Ketone_Intermediate 1-(4-Iodophenyl)cyclopropyl Ketone Cyclopropanation->Ketone_Intermediate Reductive_Amination_Reaction Reductive Amination Ketone_Intermediate->Reductive_Amination_Reaction Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Reductive_Amination_Reaction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reductive_Amination_Reaction Target_Molecule_RA (1-(4-Iodophenyl)cyclopropyl)methanamine Reductive_Amination_Reaction->Target_Molecule_RA

Caption: Reductive amination synthetic pathway.

Step 1: Synthesis of 1-(4-Iodophenyl)cyclopropyl Ketone

This intermediate can be prepared via several methods, including the reaction of 4-iodobenzoyl chloride with a cyclopropyl organometallic reagent or the cyclopropanation of 4'-iodoacetophenone.

Step 2: Reductive Amination

Experimental Protocol:

  • Imine Formation: To a solution of 1-(4-iodophenyl)cyclopropyl ketone (1.0 eq) in methanol, add an ammonia source, such as ammonium acetate (5-10 eq). The reaction can be stirred at room temperature until imine formation is complete (monitored by TLC or LC-MS).

  • Reduction: Cool the mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), in portions.[5]

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir until the reduction is complete. Quench the reaction with water and adjust the pH to basic with aqueous NaOH. Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium cyanoborohydride is effective at reducing imines in the presence of ketones, but it is toxic. Sodium triacetoxyborohydride is a milder and less toxic alternative that is often preferred.[5]

  • pH Control: The reaction is typically carried out under mildly acidic conditions to promote imine formation. The work-up involves basification to ensure the product is in its free amine form for extraction.

Safety and Handling

(1-(4-Iodophenyl)cyclopropyl)methanamine and its intermediates should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: While specific toxicity data for the target compound is not available, cyclopropylamines as a class can be toxic and should be handled with care.[6] The intermediates and reagents used in the synthesis, such as Grignard reagents, titanium alkoxides, and reducing agents, have their own specific hazards that should be reviewed in their respective Safety Data Sheets (SDS).

  • Handling of Reagents: Grignard reagents are pyrophoric and react violently with water. Titanium(IV) isopropoxide is moisture-sensitive. Boron trifluoride etherate is corrosive. Sodium cyanoborohydride can release hydrogen cyanide gas upon contact with acid.

Conclusion

While (1-(4-Iodophenyl)cyclopropyl)methanamine is not commercially available, it can be reliably synthesized in the laboratory via well-established methods. The Kulinkovich-Szymoniak reaction offers a direct and efficient route from the corresponding nitrile. Alternatively, a two-step reductive amination pathway provides a flexible approach. This guide provides the necessary technical information and procedural insights to enable researchers to access this valuable building block for their drug discovery programs. The unique combination of the cyclopropylamine scaffold and the synthetically versatile iodo-substituent makes this compound a highly attractive starting point for the development of novel chemical entities.

References

  • Bertus, P., & Szymoniak, J. (2001). A new and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]

  • Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9741-9768. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 26, 2026, from [Link]

Sources

Methodological & Application

Asymmetric Synthesis of Chiral (1-(4-Iodophenyl)cyclopropyl)methanamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Cyclopropylamines in Modern Drug Discovery

Chiral cyclopropylamines are privileged structural motifs in medicinal chemistry, valued for their unique conformational rigidity and metabolic stability. The strained three-membered ring introduces a defined three-dimensional geometry that can facilitate precise interactions with biological targets, often leading to enhanced potency and selectivity of drug candidates.[1] The title compound, (1-(4-Iodophenyl)cyclopropyl)methanamine, serves as a versatile chiral building block. The presence of the iodo-substituent on the phenyl ring provides a valuable handle for further synthetic diversification through various cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs.

This application note provides a comprehensive guide to the asymmetric synthesis of (1-(4-Iodophenyl)cyclopropyl)methanamine, designed for researchers, scientists, and professionals in drug development. We will delve into a robust and highly stereoselective synthetic strategy, elucidating the rationale behind the chosen methodologies and providing detailed, actionable protocols.

Strategic Overview: A Two-Stage Approach to Enantiopure (1-(4-Iodophenyl)cyclopropyl)methanamine

Our synthetic strategy is predicated on a logical and efficient two-stage sequence. This approach prioritizes the early and highly controlled installation of the key chiral center on the cyclopropane ring, followed by a reliable functional group transformation to yield the target primary amine while preserving stereochemical integrity.

Stage 1: Enantioselective Cyclopropanation. This crucial step involves the asymmetric construction of the chiral cyclopropane ring. We will employ a catalyst-controlled cyclopropanation of 4-iodostyrene with a suitable diazo reagent. This method is selected for its high potential for achieving excellent enantioselectivity.

Stage 2: Conversion to the Primary Amine. The functional group introduced during cyclopropanation (e.g., an ester or nitrile) will be converted to the desired aminomethyl group. The Curtius rearrangement of a cyclopropanecarboxylic acid intermediate offers a reliable method for this transformation with retention of configuration.[2][3][4][5][6]

Synthetic_Strategy 4-Iodostyrene 4-Iodostyrene Chiral_Cyclopropyl_Ester Chiral Cyclopropyl Ester/Nitrile 4-Iodostyrene->Chiral_Cyclopropyl_Ester Asymmetric Cyclopropanation Chiral_Cyclopropyl_Carboxylic_Acid Chiral Cyclopropyl Carboxylic Acid Chiral_Cyclopropyl_Ester->Chiral_Cyclopropyl_Carboxylic_Acid Hydrolysis Target_Amine Chiral (1-(4-Iodophenyl)cyclopropyl)methanamine Chiral_Cyclopropyl_Carboxylic_Acid->Target_Amine Curtius Rearrangement Curtius_Rearrangement cluster_0 Curtius Rearrangement Pathway Carboxylic_Acid Chiral Cyclopropyl Carboxylic Acid Acyl_Azide Acyl Azide Carboxylic_Acid->Acyl_Azide DPPA, Et3N Isocyanate Isocyanate Acyl_Azide->Isocyanate Heat (-N2) Boc_Amine Boc-Protected Amine Isocyanate->Boc_Amine t-BuOH Final_Amine Target Amine (HCl salt) Boc_Amine->Final_Amine HCl

Sources

Application Notes & Protocols: (1-(4-Iodophenyl)cyclopropyl)methanamine as a Precursor for Radioiodinated SPECT Imaging Agents

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (1-(4-Iodophenyl)cyclopropyl)methanamine as a precursor for the synthesis of radioiodinated ligands for Single-Photon Emission Computed Tomography (SPECT) imaging. The focus of this document is to detail the scientific rationale, experimental protocols, and validation methods for developing novel radiotracers, potentially for neuroimaging applications such as the serotonin transporter (SERT).

Introduction: The Strategic Value of (1-(4-Iodophenyl)cyclopropyl)methanamine in Radiotracer Development

The development of specific and high-affinity radioligands is crucial for the in-vivo visualization and quantification of biological targets using non-invasive imaging techniques like SPECT and Positron Emission Tomography (PET).[1][2] (1-(4-Iodophenyl)cyclopropyl)methanamine is a promising precursor for the synthesis of novel SPECT imaging agents due to its unique structural features. The iodophenyl group provides a readily accessible site for radioiodination with isotopes such as Iodine-123 (¹²³I), a commonly used radionuclide for SPECT imaging.[3][4][5] The cyclopropyl-methanamine moiety, a structural motif present in various neurologically active compounds, can serve as a pharmacophore for specific biological targets, such as neurotransmitter transporters or receptors.[6]

The serotonin transporter (SERT) has been implicated in a range of neuropsychiatric disorders, making it a key target for the development of imaging agents.[1][7] This document will focus on the application of (1-(4-Iodophenyl)cyclopropyl)methanamine in the context of developing a ¹²³I-labeled radiotracer for SERT imaging.

Scientific Rationale and Experimental Design

Choice of Radionuclide: Iodine-123

Iodine-123 is an ideal radionuclide for SPECT imaging due to its favorable physical properties:

  • Half-life: 13.22 hours, which is long enough for synthesis, quality control, and imaging studies, yet short enough to minimize the radiation dose to the patient.

  • Photon Energy: 159 keV, which is optimal for detection by gamma cameras, providing good image resolution.

  • Decay Mode: Electron capture, with no beta emission, which reduces the radiation burden on the patient.[8]

Radiolabeling Strategy: Electrophilic Radioiodination

The presence of the stable iodine atom on the phenyl ring of the precursor allows for radioiodination via isotopic exchange or, more commonly for no-carrier-added synthesis, through an organometallic precursor such as a trialkylstannyl or boronic acid derivative. For this protocol, we will focus on a direct electrophilic radioiodination of an activated precursor, a common and effective method for introducing radioiodine onto an aromatic ring.

The general principle involves the reaction of a precursor molecule with a source of radioactive iodide in the presence of an oxidizing agent. The oxidizing agent converts the iodide into a more electrophilic species, which then substitutes a leaving group (like a trialkylstannyl group) on the aromatic ring.

Experimental Protocols

Synthesis of the Stannylated Precursor: (1-(4-(Tributylstannyl)phenyl)cyclopropyl)methanamine

Rationale: A tributylstannyl precursor is often used for radioiodination reactions as the carbon-tin bond is readily cleaved by electrophilic iodine, leading to high radiochemical yields and specific activity.

Materials:

  • (1-(4-Iodophenyl)cyclopropyl)methanamine

  • Hexabutylditin

  • Tetrakis(triphenylphosphine)palladium(0)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve (1-(4-Iodophenyl)cyclopropyl)methanamine (1 equivalent) in anhydrous toluene.

  • Add hexabutylditin (1.2 equivalents) to the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as a catalyst.

  • Reflux the reaction mixture under a nitrogen atmosphere for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with triethylamine) to obtain the desired (1-(4-(tributylstannyl)phenyl)cyclopropyl)methanamine precursor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiolabeling with Iodine-123

Rationale: This protocol describes the electrophilic substitution of the tributylstannyl group with no-carrier-added [¹²³I]iodide. The use of an oxidizing agent like hydrogen peroxide in the presence of acetic acid generates an electrophilic iodine species for the reaction.

Materials:

  • (1-(4-(Tributylstannyl)phenyl)cyclopropyl)methanamine precursor

  • [¹²³I]Sodium iodide solution (no-carrier-added)

  • Hydrogen peroxide (30%)

  • Glacial acetic acid

  • Ethanol

  • High-performance liquid chromatography (HPLC) system for purification

  • Radio-TLC scanner for quality control

Procedure:

  • To a sealed reaction vial, add the stannylated precursor (50-100 µg) dissolved in ethanol (100 µL).

  • Add glacial acetic acid (50 µL).

  • Add the no-carrier-added [¹²³I]sodium iodide solution (1-10 mCi).

  • Add hydrogen peroxide (30%, 20 µL).

  • Seal the vial and heat at 80-100°C for 15-20 minutes in a heating block.

  • After heating, cool the reaction vial to room temperature.

  • Quench the reaction by adding a solution of sodium bisulfite.

  • Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.

  • Collect the fraction corresponding to the radiolabeled product, methanamine.

  • Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.

  • Reformulate the final product in a sterile, injectable solution (e.g., saline with 10% ethanol).

Workflow Diagram:

Radiolabeling_Workflow cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification_qc Purification & Quality Control Precursor (1-(4-Iodophenyl)cyclopropyl)methanamine Stannylation Stannylation Reaction (Hexabutylditin, Pd(PPh3)4) Precursor->Stannylation Stannylated_Precursor (1-(4-(Tributylstannyl)phenyl)cyclopropyl)methanamine Stannylation->Stannylated_Precursor Reaction Electrophilic Substitution (H₂O₂, Acetic Acid, Heat) Stannylated_Precursor->Reaction I123 [¹²³I]NaI I123->Reaction Crude_Product Crude [¹²³I]Product Reaction->Crude_Product HPLC Semi-preparative HPLC Crude_Product->HPLC Final_Product ¹²³Icyclopropyl)methanamine (Formulated for injection) HPLC->Final_Product QC Quality Control (Radio-TLC, HPLC) Final_Product->QC

Caption: Radiolabeling workflow for methanamine.

Quality Control

Rationale: Rigorous quality control is essential to ensure the purity, identity, and safety of the radiopharmaceutical before in-vivo use.

Parameters to be tested:

  • Radiochemical Purity: Determined by radio-TLC and analytical HPLC. The radiochemical purity should be >95%.

  • Chemical Purity: Determined by analytical HPLC with a UV detector to ensure the absence of unlabeled precursor and other chemical impurities.

  • Specific Activity: Calculated by measuring the radioactivity of the final product and quantifying the mass of the compound using a standard curve on analytical HPLC.

  • Sterility and Apyrogenicity: The final product must be tested for microbial contamination and endotoxins according to standard pharmacopeia guidelines.

Quantitative Data Summary:

ParameterSpecificationMethod
Radiochemical Yield > 40% (decay-corrected)Calculation from crude reaction mixture
Radiochemical Purity > 95%Radio-TLC, Analytical HPLC
Specific Activity > 1,000 Ci/mmolHPLC with UV and radiation detectors
pH 5.5 - 7.5pH meter
Sterility SterileStandard sterility testing
Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

In-Vitro and In-Vivo Evaluation

Rationale: Once the radiotracer is synthesized and passes all quality control tests, its biological activity and imaging characteristics must be evaluated.

In-Vitro Binding Assays
  • Objective: To determine the affinity and selectivity of the non-radioactive compound for the target of interest (e.g., SERT) and other relevant receptors and transporters.

  • Method: Competitive binding assays using cell membranes or tissue homogenates expressing the target protein and a known radioligand.

Preclinical SPECT Imaging
  • Objective: To evaluate the brain uptake, regional distribution, and specific binding of the radiotracer in a relevant animal model (e.g., rodents or non-human primates).

  • Method:

    • Administer the radiotracer intravenously to the animal.

    • Acquire dynamic or static SPECT images of the brain at various time points.

    • Analyze the images to determine the regional brain distribution and calculate binding parameters (e.g., target-to-cerebellum ratio).

    • To confirm specificity, a blocking study can be performed by pre-treating an animal with a known SERT inhibitor before radiotracer administration. A significant reduction in tracer uptake in SERT-rich regions would confirm target-specific binding.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The multi-step quality control process ensures that only a product meeting predefined specifications proceeds to the next stage. The in-vitro and in-vivo evaluations provide the ultimate validation of the radiotracer's utility for its intended application. The correlation between in-vitro binding affinity and in-vivo imaging results is a key indicator of a successful radiotracer.

Conclusion

(1-(4-Iodophenyl)cyclopropyl)methanamine is a valuable precursor for the development of novel radioiodinated SPECT imaging agents. The protocols and rationale provided in these application notes offer a comprehensive framework for the synthesis, radiolabeling, and evaluation of such agents. With careful execution of these procedures, researchers can develop potent and specific radiotracers for the in-vivo investigation of a variety of biological targets, contributing to a better understanding of disease and the development of new therapeutics.

References

  • Kiss, L., et al. (2023). Highlight selection of radiochemistry and radiopharmacy developments by editorial board. EJNMMI Radiopharmacy and Chemistry, 8(6).
  • Huang, Y., et al. (2010). Development of effective PET and SPECT imaging agents for the serotonin transporter: has a twenty-year journey reached its destination? Current Medicinal Chemistry, 17(23), 2488-2509. Available at: [Link]

  • Pauwels, E. K., et al. (1998). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: a natural liaison. European Journal of Nuclear Medicine, 25(4), 415-427. Available at: [Link]

  • Cui, M., et al. (2011). 5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available at: [Link]

  • Cai, W., & Chen, X. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of chemical research, 48(9), 2543–2551. Available at: [Link]

  • Pauwels, E. K., et al. (1998). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. European Journal of Nuclear Medicine, 25(4), 415-427. Available at: [Link]

  • Parsey, R. V., & Mann, J. J. (2010). Serotonin Receptor Imaging: Clinically Useful? Journal of Nuclear Medicine, 51(10), 1513-1516. Available at: [Link]

  • Peko, A., et al. (2018). An Overview of PET Radiochemistry, Part 1: The Covalent Labels 18 F, 11 C, and 13 N. Journal of Nuclear Medicine Technology, 46(3), 219-226. Available at: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 8(4), 230. Available at: [Link]

  • Scott, P. J. H., et al. (2023). Highlight selection of radiochemistry and radiopharmacy developments by editorial board. EJNMMI Radiopharmacy and Chemistry, 8(1), 6. Available at: [Link]

  • Zoghbi, S. S., et al. (2014). SPECT Imaging with the Serotonin Transporter Radiotracer [123I]p ZIENT in Nonhuman Primate Brain. Molecular imaging, 13, 1-9. Available at: [Link]

  • Ilovian, S. D., et al. (2022). Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. Molecules (Basel, Switzerland), 27(22), 8031. Available at: [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Available at: [Link]

  • Conti, M., & Eriksson, L. (2016). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. In PET/CT in Oncology (pp. 29-47). Springer, Cham. Available at: [Link]

  • Mallikarjuna, S. M., et al. (2014). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 3(1), 110-116. Available at: [Link]

  • Kung, H. F., & Kung, M. P. (2014). PET/SPECT imaging agents for neurodegenerative diseases. Chemical Society Reviews, 43(19), 6598-6604. Available at: [Link]

  • Scott, P. J. H., et al. (2024). Highlight selection of radiochemistry and radiopharmacy developments by editorial board. EJNMMI Radiopharmacy and Chemistry, 9(1), 67. Available at: [Link]

  • Maisonial, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules (Basel, Switzerland), 28(8), 3613. Available at: [Link]

  • Gaillard, F. (2024). Iodine-123. Radiopaedia.org. Available at: [Link]

  • Schmalz, H. G., et al. (2020). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. Available at: [Link]

  • Aime, S., et al. (2023). Highlight selection of radiochemistry and radiopharmacy developments by editorial board. EJNMMI Radiopharmacy and Chemistry, 8(1), 21. Available at: [Link]

  • Eryilmaz, H., & Tamminga, C. A. (2021). The Emerging Role of SPECT Functional Neuroimaging in Schizophrenia and Depression. Frontiers in Psychiatry, 12, 768853. Available at: [Link]

  • Das, S., & Das, M. K. (2023). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. Indian journal of nuclear medicine : IJNM : the official journal of the Society of Nuclear Medicine, India, 38(2), 101–107. Available at: [Link]

  • Szabo, Z. (2020). Use of radioiodine in nuclear medicine—A brief overview. Journal of Radioanalytical and Nuclear Chemistry, 327(1), 92-108. Available at: [Link]

  • Fandrick, D. R., et al. (2021). U.S. Patent Application No. 17/351,621.

Sources

Application Notes and Protocols for Phenylcyclopropylamine Analogs in CNS Drug Discovery: A Technical Guide Featuring Tranylcypromine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the application of phenylcyclopropylamine-class compounds in the research and development of therapeutics for Central Nervous System (CNS) disorders. While the initial query specified (1-(4-Iodophenyl)cyclopropyl)methanamine, a compound with limited specific literature, this guide will focus on the archetypal and extensively studied analog, Tranylcypromine (trans-2-phenylcyclopropylamine). The principles, mechanisms, and protocols detailed herein are broadly applicable to the investigation of novel substituted phenylcyclopropylamines, including hypothetical structures like the 4-iodo derivative.

Tranylcypromine is a potent pharmaceutical agent, best known for its use in treating major depressive disorder, particularly cases that are resistant to other therapies.[1][2] Its unique, rigid cyclopropyl linker between the phenyl ring and the amine confers a distinct pharmacological profile, making this entire class of compounds a subject of ongoing interest in medicinal chemistry.[3] This guide will elucidate the core mechanisms of action, provide detailed experimental protocols for preclinical evaluation, and offer insights into the structure-activity relationships that govern the therapeutic potential of these molecules.

Part 1: Foundational Concepts & Mechanism of Action

The defining characteristic of Tranylcypromine and its analogs is their ability to inhibit monoamine oxidase (MAO) enzymes.[4] MAOs are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.

Primary Mechanism: Irreversible MAO Inhibition

Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[5] The therapeutic effect in depression is primarily attributed to the inhibition of MAO-A, which leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission.[6]

The mechanism of irreversible inhibition is critical to understand. The strained cyclopropylamine ring is a substrate for the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme. During the catalytic cycle, the enzyme oxidizes the amine, leading to the opening of the cyclopropane ring. This generates a reactive intermediate that forms a covalent bond with the FAD cofactor, thereby permanently inactivating the enzyme.[7] Because the inhibition is irreversible, the restoration of MAO activity requires the synthesis of new enzyme, a process that can take up to two weeks.[8]

MAO_Inhibition cluster_synapse Synaptic Cleft Synaptic_NT Increased 5-HT, NE, DA Postsynaptic_Neuron Postsynaptic Neuron (Enhanced Signaling) Synaptic_NT->Postsynaptic_Neuron Receptor Binding Neurotransmitters Neurotransmitters MAO MAO Neurotransmitters->MAO Degradation Vesicles Vesicles Neurotransmitters->Vesicles Packaging TCP TCP TCP->MAO Irreversible Inhibition Vesicles->Synaptic_NT Release

Secondary Mechanisms: Beyond MAO

Recent research has uncovered additional mechanisms that may contribute to the therapeutic profile of phenylcyclopropylamines. Notably, Tranylcypromine is also an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification and epigenetic regulation.[1] LSD1 inhibition is being explored as a potential therapeutic strategy in oncology and certain neurodegenerative disorders. This secondary activity highlights the potential for developing novel analogs with tailored selectivity for different targets.

Part 2: Preclinical Evaluation Protocols

Evaluating novel phenylcyclopropylamine analogs requires a multi-tiered approach, from initial in vitro screening to in vivo behavioral models.

In Vitro Protocol: MAO-A and MAO-B Inhibition Assay

This protocol outlines a fluorometric method to determine the potency (IC₅₀) of a test compound against human recombinant MAO-A and MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a probe that becomes fluorescent upon oxidation.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Test compound (e.g., a novel (1-(4-substituted-phenyl)cyclopropyl)methanamine)

  • Tranylcypromine (as a positive control)

  • Tyramine (as the substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and control in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM final concentration) in Assay Buffer.

  • Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in Assay Buffer to a working concentration determined by initial optimization experiments.

  • Assay Reaction: a. To each well of the microplate, add 20 µL of the test compound dilution or vehicle (for control wells). b. Add 20 µL of the diluted MAO-A or MAO-B enzyme. c. Incubate for 15 minutes at room temperature to allow for pre-incubation of the inhibitor with the enzyme. d. Prepare the detection cocktail: In Assay Buffer, mix Amplex® Red, HRP, and Tyramine to final concentrations of 200 µM, 1 U/mL, and 2 mM, respectively. e. Initiate the reaction by adding 60 µL of the detection cocktail to each well.

  • Data Acquisition: Immediately begin reading the fluorescence in a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm). Read every 1-2 minutes for 30 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. b. Normalize the rates to the vehicle control (100% activity) and a fully inhibited control (0% activity). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary Table:

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (B/A)
Tranylcypromine1502001.3
Test Compound 150250050
Test Compound 23000800.027
In Vivo Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for antidepressant activity. It is based on the principle that an animal will cease struggling and adopt an immobile posture after a period of inescapable stress. Antidepressant compounds reduce the duration of this immobility.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound

  • Vehicle (e.g., 0.9% saline with 5% Tween 80)

  • Glass cylinders (25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software

Procedure:

  • Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Dosing:

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection. A typical dose for Tranylcypromine is 3 mg/kg.[9]

    • Dosing is typically performed 60 minutes before the test. For compounds with unknown pharmacokinetics, multiple time points (e.g., 30, 60, 120 min) should be tested.

  • Pre-Swim Session (Day 1): Place each mouse in a cylinder for a 15-minute conditioning swim. This is to ensure that the immobility observed on the test day is not related to novelty. Dry the mice thoroughly before returning them to their home cages.

  • Test Session (Day 2):

    • 24 hours after the pre-swim, administer the drug or vehicle.

    • After the appropriate pre-treatment time, place the mice individually into the cylinders for a 6-minute test session.

    • Record the entire session on video.

  • Behavioral Scoring:

    • An observer, blind to the treatment groups, should score the duration of immobility during the final 4 minutes of the 6-minute test.

    • Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the vehicle-treated and drug-treated groups using a t-test or ANOVA, followed by post-hoc tests if multiple doses are used. A significant reduction in immobility time is indicative of antidepressant-like activity.

FST_Workflow cluster_setup Experimental Setup cluster_protocol Forced Swim Test Protocol cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Day1 Day 1: Pre-Swim (15 min) Animal_Acclimation->Day1 Drug_Prep Compound & Vehicle Preparation Day2_Dosing Day 2: Dosing (i.p. injection) Drug_Prep->Day2_Dosing Day1->Day2_Dosing 24h Day2_Test Day 2: Test Swim (6 min) Day2_Dosing->Day2_Test 60 min pre-treatment Video_Record Video Recording Day2_Test->Video_Record Scoring Blind Scoring (Immobility Duration) Video_Record->Scoring Stats Statistical Analysis (ANOVA / t-test) Scoring->Stats Result Result Interpretation Stats->Result

Part 3: Structure-Activity Relationship (SAR) and Physicochemical Properties

The development of novel CNS therapeutics requires a careful balance of pharmacological potency and appropriate physicochemical properties to ensure blood-brain barrier (BBB) penetration.[10]

Key Physicochemical Parameters for CNS Drugs

Medicinal chemists designing novel phenylcyclopropylamine analogs should aim for a property profile within the following ranges to maximize the probability of CNS penetration:[10]

ParameterRecommended RangeRationale
Molecular Weight (MW) < 450 DaSmaller molecules are more likely to passively diffuse across the BBB.
LogP (Lipophilicity) 1.5 - 2.7A balance is needed; too low and the compound won't enter the lipid membrane, too high and it may be retained in the membrane or be a substrate for efflux pumps.
Topological Polar Surface Area (TPSA) < 90 ŲHigh polarity hinders passage through the lipophilic BBB.
Hydrogen Bond Donors (HBD) ≤ 3Hydrogen bonds must be broken to cross the BBB, which is energetically unfavorable.
pKa 7.5 - 10.5A basic pKa is common in CNS drugs, allowing for sufficient ionization for solubility in blood but also a significant neutral fraction to cross the BBB.
SAR Insights from Phenylcyclopropylamine Analogs
  • Stereochemistry: The trans configuration of the phenyl and amine groups on the cyclopropane ring is crucial for MAO inhibitory activity. The cis isomer is significantly less active.

  • Substitution on the Phenyl Ring: Adding substituents to the phenyl ring can modulate potency and selectivity. For example, fluorination has been studied to enhance potency.[11] A 4-iodo substitution, as in the originally proposed topic, would significantly increase the molecular weight and lipophilicity. This could enhance membrane partitioning but may also increase non-specific binding and potential toxicity.

  • Amine Substitution: N-alkylation generally reduces MAO inhibitory activity but can be used to fine-tune other properties like selectivity or metabolic stability.

Part 4: Concluding Remarks and Future Directions

The phenylcyclopropylamine scaffold, exemplified by Tranylcypromine, remains a valuable starting point for the design of novel CNS therapeutics. Its rigid structure and proven efficacy as an MAO inhibitor provide a solid foundation for further exploration. Future research should focus on:

  • Designing Selective Inhibitors: Developing analogs with high selectivity for MAO-A, MAO-B, or LSD1 to minimize off-target effects and create more tailored therapeutic agents.

  • Optimizing for BBB Penetration: Systematically modifying the core structure to improve the balance of physicochemical properties for optimal brain exposure.

  • Exploring New Therapeutic Areas: Investigating the potential of this chemical class in other CNS disorders where monoamine or epigenetic dysregulation plays a role, such as Parkinson's disease or certain neurodevelopmental disorders.[1]

By employing the foundational knowledge and detailed protocols outlined in this guide, researchers can effectively advance the discovery and development of the next generation of phenylcyclopropylamine-based CNS therapeutics.

References

  • Mayo Clinic. (n.d.). Tranylcypromine (Oral Route). Retrieved from [Link]

  • Wikipedia. (2024). Tranylcypromine. Retrieved from [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Focus (American Psychiatric Publishing). Retrieved from [Link]

  • Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience.
  • National Center for Biotechnology Information. (2024). Tranylcypromine. StatPearls Publishing. Retrieved from [Link]

  • Lee, Y., et al. (2020). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. Experimental Neurobiology. Retrieved from [Link]

  • Philadelphia Integrative Psychiatry. (2024). Tranylcypromine: A Powerful and Underrated Option for Treatment-Resistant Depression. Retrieved from [Link]

  • Drugs.com. (2024). Tranylcypromine: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry. Retrieved from [Link]

  • Coutts, R. T., et al. (1996). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted cyclopropylamines. This valuable structural motif is a cornerstone in modern medicinal chemistry and drug development, prized for the unique conformational constraints and electronic properties it imparts.[1][2] However, the very features that make the cyclopropane ring so desirable—high ring strain and specific stereoelectronic demands—also present significant synthetic challenges.[2]

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Troubleshooting Cyclopropanation Reactions

The direct formation of the three-membered ring onto an amino-containing substrate is a primary strategy, but it is fraught with potential pitfalls, from low yields to poor stereocontrol.

Q1: My Simmons-Smith cyclopropanation of an allylic amine is failing or giving very low yields. The main observation is recovery of starting material or complex mixtures. What is going wrong?

A: This is a classic and frequent challenge. The Simmons-Smith reaction, while powerful for cyclopropanating alkenes, has a well-known Achilles' heel when it comes to substrates containing basic nitrogen atoms, like allylic amines.[3]

Root Cause Analysis:

  • Competing N-Ylide Formation: The primary issue is a competing, non-productive pathway. The Lewis acidic zinc carbenoid (the active Simmons-Smith reagent) readily complexes with the lone pair of the amine. This can lead to the formation of a stable zinc-complexed ammonium ylide, which effectively halts the desired cyclopropanation pathway.[3][4][5] This side reaction is often the dominant process with simple, unprotected allylic amines.[4]

  • Reagent Deactivation: The basic amine can also quench the electrophilic zinc reagent, reducing its effective concentration and leading to incomplete reactions.

Troubleshooting Protocol:

  • Inhibit Ylide Formation with a Chelating Auxiliary: The most effective strategy is to prevent the unproductive amine-zinc interaction by providing a more favorable one. Incorporating a hydroxyl group in close proximity to the amine (e.g., by using an amino alcohol-derived chiral auxiliary like pseudoephedrine or (S)-phenylglycinol) creates a stable, bidentate chelate with the zinc reagent.[4][5] This chelation pre-organizes the reagent on one face of the alkene and strongly favors cyclopropanation over ylide formation.[4][5]

  • Solvent Choice is Critical: Ethereal solvents can sometimes stabilize the unproductive ylide intermediate. Switching to a non-coordinating solvent like dichloromethane (CH₂Cl₂) is often beneficial and can be essential for success.[5][6]

  • Protecting Group Strategy: If an auxiliary is not feasible, an N-protecting group can be used. However, the choice is crucial. A simple Boc or Cbz group may not be sufficient. Groups that contain a directing oxygen atom, such as a carbamate derived from a hydroxyl-containing alcohol, can mimic the chelation effect and promote diastereoselective cyclopropanation.[3][7]

Q2: I am attempting a transition-metal-catalyzed cyclopropanation with a diazo compound and an N-protected allylic amine, but I'm getting poor diastereoselectivity and significant byproduct formation. How can I improve this?

A: Transition-metal catalysis offers a powerful alternative, but success hinges on controlling the reactive metal-carbene intermediate and preventing side reactions.

Root Cause Analysis:

  • Catalyst Inhibition: Nitrogen- and sulfur-containing heterocycles or functional groups can act as ligands for the metal center (e.g., Rh, Cu, Pd), leading to catalyst inhibition or deactivation.[8] This is a notorious problem for substrates like vinylpyridines or vinylthiazoles.[8]

  • Carbene Dimerization: The highly reactive metal carbene can react with another molecule of the diazo compound instead of the intended alkene.[6] This leads to byproducts like diethyl fumarate and maleate (if using ethyl diazoacetate) and is more prevalent at high concentrations of the diazo reagent.[6]

  • Poor Stereocontrol: The facial selectivity of the carbene addition is dictated by the steric and electronic environment created by the catalyst's ligands and the substrate's directing groups. Ineffective directing groups or poorly matched catalyst/substrate pairs will result in low diastereoselectivity.

Troubleshooting Protocol:

  • Slow Addition of Diazo Compound: To minimize carbene dimerization, the diazo compound must be added slowly via syringe pump to the reaction mixture. This maintains a low, steady-state concentration of the carbene intermediate, maximizing its chance to react with the alkene substrate.[6]

  • Ligand and Catalyst Screening: Diastereoselectivity is a direct function of the chiral environment around the metal. A screening of different chiral ligands (e.g., BOX, PYBOX, chiral dirhodium carboxylates) is essential. The optimal choice will be substrate-dependent.

  • Enzyme-Catalyzed Alternative: For particularly challenging substrates, consider biocatalysis. Engineered myoglobin or cytochrome P450 variants can catalyze cyclopropanations with exceptional stereoselectivity, often succeeding where traditional metal catalysts fail, especially with catalyst-inhibiting heterocycles.[8]

Table 1: Troubleshooting Guide for Low Diastereoselectivity

ParameterRecommended ActionRationale
Catalyst Screen a panel of catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, Cu(OTf)₂).The metal and its oxidation state influence reactivity and selectivity.
Ligand For asymmetric synthesis, screen chiral ligands (e.g., BOX, Salen, chiral phosphates).The ligand creates the chiral pocket that dictates the facial selectivity of the carbene transfer.
Solvent Test solvents with varying polarity and coordinating ability (e.g., DCM, Toluene, Hexanes).The solvent can influence the catalyst's conformation and the transition state geometry.
Temperature Run reactions at lower temperatures (e.g., 0 °C to -78 °C).Lower temperatures can enhance selectivity by increasing the energy difference between diastereomeric transition states.

Section 2: Challenges with Amine Functionality and Ring Stability

Even after the cyclopropane ring is formed, the journey isn't over. The amine group itself can complicate subsequent steps, and the inherent strain of the ring makes it susceptible to undesired cleavage.

Q3: I'm struggling to deprotect my cyclopropylamine. Acidic or hydrogenolysis conditions are cleaving the cyclopropane ring. What are some milder, ring-preserving deprotection methods?

A: This is a critical issue, as the high strain energy (~27 kcal/mol) of the cyclopropane ring makes it behave somewhat like a C=C double bond, susceptible to opening under various conditions, particularly acidic or oxidative ones.[2][9][10]

Root Cause Analysis:

  • Acid-Catalyzed Ring Opening: Protonation of the cyclopropane ring (especially if activated by adjacent groups) or the amine can lead to the formation of a cyclopropylcarbinyl cation, which rapidly rearranges and opens.[11][12][13]

  • Oxidative Cleavage: The nitrogen radical cation, which can be formed under certain oxidative conditions, is known to trigger irreversible ring opening of the cyclopropyl group.[10] This is a known decomposition pathway.

Troubleshooting Workflow for Deprotection:

The diagram below outlines a decision-making process for selecting a deprotection strategy that minimizes the risk of ring-opening.

Deprotection_Strategy start Select N-Protecting Group boc Boc (t-Butoxycarbonyl) start->boc Acid Labile cbz Cbz (Carboxybenzyl) start->cbz Hydrogenolysis nosyl Nosyl/NBS (Sulfonamide) start->nosyl Nucleophilic Cleavage other Other Groups (e.g., Benzyl) start->other Specific Conditions dep_boc TFA / DCM (High Risk of Ring Opening) TMSI / MeCN (Milder Alternative) boc->dep_boc dep_cbz H2, Pd/C (Risk of Ring Opening) TMSI / MeCN or Transfer Hydrogenolysis (Milder Alternatives) cbz->dep_cbz dep_nosyl Thiophenol / K2CO3 (Mild & Orthogonal) nosyl->dep_nosyl dep_other Varies by group (e.g., Oxidative cleavage) other->dep_other outcome_safe Ring Integrity Preserved dep_boc->outcome_safe If TMSI used outcome_risk Ring Opening Observed dep_boc->outcome_risk If strong acid used dep_cbz->outcome_safe If mild methods used dep_cbz->outcome_risk If reaction is harsh dep_nosyl->outcome_safe

Caption: Decision tree for N-deprotection of cyclopropylamines.

Recommended Mild Deprotection Conditions:

  • For Boc Groups: Avoid strong acids like neat TFA. Consider using milder Lewis acids or silyl-based reagents. Trimethylsilyl iodide (TMSI) in acetonitrile or dichloromethane is an excellent choice for cleaving Boc groups under neutral conditions.

  • For Cbz Groups: Standard hydrogenolysis (H₂, Pd/C) can sometimes lead to ring opening. Consider transfer hydrogenation conditions (e.g., using ammonium formate or cyclohexadiene as the hydrogen source), which are often milder.

  • Orthogonal Sulfonamides: Employ protecting groups known for their mild, orthogonal removal conditions. Nosyl (Ns) and N-bromobenzenesulfonyl (NBS) groups can be cleaved effectively using a nucleophile like thiophenol in the presence of a mild base (e.g., K₂CO₃), conditions that leave the cyclopropane ring untouched.

Section 3: Specific Synthetic Route Challenges

Certain named reactions, while powerful on paper, have specific requirements when applied to the synthesis of cyclopropylamines.

Q4: My Kulinkovich-Szymoniak reaction on a nitrile substrate is giving low yields of the primary cyclopropylamine and significant ketone and tertiary carbinamine byproducts. What are the critical parameters I need to control?

A: The Kulinkovich-Szymoniak reaction is a fantastic method for converting nitriles directly into primary cyclopropylamines, but its mechanism involves several competing equilibria that must be carefully controlled.[14]

Root Cause Analysis:

  • Insufficient Lewis Acid: The key step that funnels the intermediate azatitanacycle towards the desired cyclopropylamine is a rearrangement promoted by a strong Lewis acid (e.g., BF₃·OEt₂).[15] Without it, the intermediate is prone to hydrolysis during workup to form a ketone, which is a major byproduct.[14][15]

  • Incorrect Stoichiometry of Grignard Reagent: Using more than two equivalents of the Grignard reagent (relative to the titanium alkoxide) can lead to the formation of a tertiary carbinamine byproduct.[14] The reaction stoichiometry is delicate.

  • Sub-stoichiometric Titanium: The reaction typically requires a stoichiometric amount of the titanium(IV) isopropoxide catalyst. Using sub-stoichiometric amounts will decrease the yield of the desired amine and favor byproduct formation.[14]

Optimization Protocol:

  • Ensure Presence and Potency of Lewis Acid: The addition of BF₃·OEt₂ after the initial formation of the titanacycle is non-negotiable for good yields of the primary amine.[15] Ensure your Lewis acid is fresh and anhydrous.

  • Strict Stoichiometric Control: Carefully control the stoichiometry. Use approximately 2 equivalents of the Grignard reagent per equivalent of nitrile and a stoichiometric amount of Ti(OiPr)₄.

  • Temperature Management: The initial formation of the titanacyclopropane is typically performed at room temperature, but the subsequent steps may benefit from cooling. Follow established protocols closely.

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Amine

This protocol is adapted from methodologies developed for high-diastereoselectivity cyclopropanation using a chiral auxiliary.[4][5]

Materials:

  • Chiral N-allylic amine (derived from (1R,2S)-(-)-pseudoephedrine) (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Diethylzinc (Et₂Zn), 1.0 M in hexanes (2.2 equiv)

  • Diiodomethane (CH₂I₂) (2.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral N-allylic amine (1.0 equiv) and dissolve in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diethylzinc (2.2 equiv) to the stirred solution. After 15 minutes, add diiodomethane (2.2 equiv) dropwise over 20 minutes. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature overnight (approx. 16 hours). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl, followed by saturated aqueous NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched cyclopropylamine product.

References

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

  • Gillaizeau, I., & De Korvin, B. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Lu, H., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. ACS Omega. [Link]

  • Ng, C. L., et al. (2011). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Angewandte Chemie. [Link]

  • Lin, C. H. (1986). Process for the manufacture of cyclopropylamine.
  • Clarkson, G. J., & Shipman, M. (2007). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications. [Link]

  • Wikipedia. Kulinkovich reaction. [Link]

  • Spletstoser, J. T. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Minnesota Digital Conservancy. [Link]

  • IIT JAM CHEMISTRY Smart Study. (2018). Simmons Smith Reaction mechanism and problems with solution. YouTube. [Link]

  • D’Aria, F., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. [Link]

  • Aggarwal, V. K., et al. (2003). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. [Link]

  • Liu, K., et al. (2021). Visible-Light-Induced Aza-Pinacol Rearrangement: Ring Expansion of Alkylidenecyclopropanes. Organic Letters. [Link]

  • Gillaizeau, I., & De Korvin, B. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Gudmundsson, K. S., et al. (2013). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine·HCl. Tetrahedron Letters. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmacological Reports. [Link]

  • NROChemistry. Simmons-Smith Reaction. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • ResearchGate. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. [Link]

  • Clarkson, G. J., & Shipman, M. (2007). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications. [Link]

  • Liu, X., et al. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides. Organic Letters. [Link]

  • D Ajose. (2017). Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation. YouTube. [Link]

  • PubMed. (2023). Metal-catalysed C-C bond formation at cyclopropanes. [Link]

  • Georganics. Cyclopropylamine - general description and application. [Link]

  • Nakamura, E., et al. (2000). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society. [Link]

  • Le, D. (2018). Zinc Mediated Synthesis of Cyclopropylamines. Thesis, University of Ottawa. [Link]

  • Faler, C. A., & Joullié, M. M. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Organic Letters. [Link]

  • Aggarwal, V. K., et al. (2003). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters. [Link]

  • Miller, M. J., et al. (2014). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

  • Google Patents. (1986). Process for the manufacture of cyclopropylamine.
  • Fasan, R., et al. (2017). Cyclopropanations via Heme Carbenes. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]

  • Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]

  • Ashenhurst, J. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing C-N Coupling with (1-(4-Iodophenyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with the sterically demanding primary amine, (1-(4-Iodophenyl)cyclopropyl)methanamine. The unique structure of this reagent—featuring a primary amine attached to a cyclopropyl group—presents specific challenges in palladium-catalyzed C-N cross-coupling reactions, primarily the Buchwald-Hartwig amination. The steric hindrance around the nitrogen atom requires careful optimization of catalyst, ligand, base, and solvent to achieve high yields and purity.

This document moves beyond standard protocols to provide a deeper, cause-and-effect understanding of reaction variables. It is structured as a series of frequently asked questions (FAQs) for foundational knowledge, followed by a detailed troubleshooting guide to address specific experimental failures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling (1-(4-Iodophenyl)cyclopropyl)methanamine?

The main challenge is the steric hindrance imposed by the cyclopropyl group adjacent to the primary amine (-CH₂-NH₂). In the key reductive elimination step of the Buchwald-Hartwig catalytic cycle, this bulk can slow down the formation of the desired C-N bond.[1] Therefore, the selection of a catalyst system, particularly the phosphine ligand, must be tailored to accommodate this steric demand and promote efficient coupling.[2]

Q2: Which catalytic system is the best starting point for this substrate?

The palladium-catalyzed Buchwald-Hartwig amination is the premier method for this transformation.[3][4] A typical starting point involves four key components: a palladium precatalyst, a bulky electron-rich phosphine ligand, a non-nucleophilic base, and an anhydrous aprotic solvent.[2] Given the aryl iodide moiety, which undergoes oxidative addition readily, the optimization focus shifts primarily to the ligand and base selection to overcome the challenge of the hindered amine.

Q3: How do I choose the right phosphine ligand?

Ligand selection is the most critical parameter. For sterically hindered primary amines, bulky and electron-rich dialkylbiaryl phosphine ligands are required to accelerate the crucial reductive elimination step.[2][5]

  • Rationale: These ligands create a wide "bite angle" and increase electron density on the palladium center, which facilitates the final bond-forming step.

  • Recommended Ligands for Screening:

    • XPhos: A highly general and effective ligand for a wide range of amines.

    • RuPhos: Often effective for primary amines.[6]

    • BrettPhos: Specifically designed for coupling primary amines and has shown high activity.[3]

A screening process is essential, as subtle electronic and steric differences between ligands can lead to significant variations in yield.[1]

Q4: What is the role of the base, and which one should I use?

The base's primary role is to deprotonate the amine-palladium complex within the catalytic cycle to form the palladium-amido intermediate, which is necessary for reductive elimination.[6][7] The choice of base is a trade-off between reactivity and functional group tolerance.[2][8]

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These promote the highest reaction rates and are often necessary for hindered substrates.[6] However, they are incompatible with base-sensitive functional groups like esters.

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer better functional group tolerance but may require higher temperatures or longer reaction times.[8] Their effectiveness is highly dependent on their solubility in the chosen solvent.[9]

For (1-(4-Iodophenyl)cyclopropyl)methanamine, starting with a strong base like NaOt-Bu is recommended to overcome the steric barrier, assuming no other sensitive functionalities are present on the coupling partner.

Troubleshooting Guide

This section addresses common problems encountered during the optimization process in a practical, question-and-answer format.

Problem 1: Low or No Conversion to the Desired Product

Q: I've set up my reaction with Pd₂(dba)₃, XPhos, and NaOt-Bu in toluene at 100 °C, but I'm seeing mostly starting material after 24 hours. What should I do?

This is a classic issue of insufficient catalyst activity or incorrect parameter selection. A systematic approach is required.

Possible Cause A: Inactive Catalyst System The active Pd(0) species is sensitive to oxygen. While modern precatalysts offer good air stability, proper inert atmosphere techniques are crucial.[10]

  • Solution:

    • Ensure all glassware is oven-dried and cooled under nitrogen or argon.[10]

    • Use a robust method to degas your solvent (e.g., sparging with argon for 30 minutes or three freeze-pump-thaw cycles).

    • Assemble the reaction under a positive pressure of inert gas.[10]

    • Consider using a Buchwald precatalyst (e.g., XPhos Pd G3). These palladacycles are designed for reliable activation and can provide more consistent results than generating the catalyst in situ from a palladium source and free ligand.[11]

Possible Cause B: Suboptimal Ligand or Base Combination While XPhos is a good starting point, it may not be the optimal ligand for this specific substrate. Similarly, the base's effectiveness is tied to the solvent.[9][12]

  • Solution: Systematic Screening

    • Ligand Screening: Set up parallel reactions to compare the performance of different bulky phosphine ligands. Keep the palladium source, base, solvent, and temperature constant.

    • Base Screening: Test different bases with your most promising ligand. Compare a strong alkoxide (NaOt-Bu), a silicate (K₃PO₄), and a carbonate (Cs₂CO₃). The solubility and strength of the base can dramatically alter the reaction outcome.[8]

Recommended Screening Conditions

ParameterCondition 1 (Baseline)Condition 2 (Ligand Screen)Condition 3 (Base Screen)Condition 4 (Solvent Screen)
Pd Source XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)
Ligand (Included in precatalyst)(Included in precatalyst)(Included in precatalyst)(Included in precatalyst)
Base NaOt-Bu (1.5 equiv)NaOt-Bu (1.5 equiv)K₃PO₄ (2.0 equiv)NaOt-Bu (1.5 equiv)
Solvent TolueneTolueneToluene1,4-Dioxane
Temperature 100 °C100 °C110 °C100 °C
Concentration 0.1 M0.1 M0.1 M0.1 M

This table provides a structured starting point for systematic optimization. Monitor reactions by TLC or LC-MS.

Problem 2: Side Product Formation is Observed

Q: My reaction is proceeding, but I'm observing a significant amount of hydrodehalogenation (the aryl iodide is being replaced by hydrogen). How can I prevent this?

Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[13] It often arises from issues with the base or the presence of water.

  • Possible Cause A: β-Hydride Elimination: This can occur from the palladium-amido intermediate, especially at high temperatures.

  • Possible Cause B: Reaction with Water: Trace water can react with the catalyst system to produce species that lead to hydrodehalogenation.

  • Solution:

    • Use Anhydrous Conditions: Rigorously dry your solvent and reagents. Use of Sure/Seal™ bottles of anhydrous solvent is recommended.[10]

    • Modify Base: Sometimes, an overly strong base can promote side reactions.[2] Try switching from NaOt-Bu to a weaker base like K₃PO₄ or Cs₂CO₃, which may require a slightly higher temperature to maintain a good reaction rate.

    • Lower Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period. This can sometimes disfavor the pathways leading to side products.

Experimental Workflow and Visualization

A clear understanding of the catalytic cycle and experimental setup is vital for success.

Generalized Experimental Protocol This protocol is a starting point and should be adapted based on screening results.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (1-(4-Iodophenyl)cyclopropyl)methanamine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.[10]

  • Reagent Addition: Add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 equiv) to the vial against a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to 0.1 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC/LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed C-N bond formation. Understanding this cycle helps in diagnosing which step may be failing. For instance, a failure to form product with a reactive aryl iodide points towards a slow reductive elimination, which can be addressed by ligand choice.[6][7][14]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (L-Pd(II)-Ar(X)) pd0->oa_complex Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex Amine Coordination amido_complex Pd-Amido Complex amine_complex->amido_complex Deprotonation baseH [Base-H]+X- amine_complex->baseH amido_complex->pd0 Reductive Elimination product Ar-NRR' amido_complex->product aryl_halide Ar-X aryl_halide->pd0 amine H-NRR' amine->oa_complex base Base base->amine_complex

Caption: The Buchwald-Hartwig catalytic cycle for C-N coupling.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Liu, Y., et al. (2011). Palladium-Catalyzed Oxidative Coupling of Trialkylamines with Aryl Iodides Leading to Alkyl Aryl Ketones. Organic Letters. [Link]

  • Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Wolfe, J. P., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Sci-Hub. (2011). Palladium-Catalyzed Oxidative Coupling of Trialkylamines with Aryl Iodides Leading to Alkyl Aryl Ketones. [Link]

  • ResearchGate. (2014). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • WuXi AppTec. (2021). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society. [Link]

  • CatSci. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. [Link]

  • Li, B., et al. (2020). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications. [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]

  • Vantourout, J. C., et al. (2017). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society. [Link]

  • Thomas, D. A., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

Sources

Preventing deiodination of (1-(4-Iodophenyl)cyclopropyl)methanamine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Deiodination

Welcome to the technical support center for (1-(4-Iodophenyl)cyclopropyl)methanamine. This resource is designed to provide in-depth guidance and troubleshooting for chemists and researchers working with this versatile building block. Unwanted deiodination is a common challenge that can significantly impact reaction yields and purity. This guide, structured in a practical question-and-answer format, offers expert insights and field-proven protocols to help you navigate these challenges successfully.

FAQs on Unexpected Deiodination

Q1: I'm observing significant deiodination of my (1-(4-Iodophenyl)cyclopropyl)methanamine starting material during a standard N-acylation reaction. What could be the primary cause?

A1: Deiodination during N-acylation is often a result of overly harsh reaction conditions or the choice of reagents. The carbon-iodine bond in aryl iodides, while robust, can be susceptible to cleavage under certain nucleophilic or reductive environments.

Several factors could be at play:

  • Strong Bases: The use of strong, non-hindered bases can deprotonate other functionalities in the molecule or react directly with the aryl iodide.

  • High Temperatures: Elevated temperatures can promote side reactions, including hydrodehalogenation, especially if trace metals or reducing agents are present.

  • Choice of Acylating Agent: Highly reactive acylating agents, such as acyl chlorides, in combination with certain bases, can create a reaction environment conducive to deiodination.

Q2: My palladium-catalyzed cross-coupling reaction is yielding the deiodinated starting material as a major byproduct. Why is this happening?

A2: Deiodination is a known side reaction in palladium-catalyzed cross-couplings, often referred to as hydrodehalogenation. This typically occurs when the reductive elimination step of the catalytic cycle is slow, allowing for competing pathways to dominate.

Key contributing factors include:

  • Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting hydrodehalogenation. For instance, Pd(PPh₃)₄, while a common catalyst, can sometimes lead to this side reaction.[1]

  • Solvent Effects: Solvents like dioxane and DMF have been observed to promote more dehalogenation compared to toluene in some Stille couplings.[1]

  • Presence of a Hydrogen Source: The reaction mixture may contain an unintentional hydrogen source, such as residual water, alcohols, or even the solvent itself, which can participate in the hydrodehalogenation pathway.

Q3: Can the primary amine functionality in (1-(4-Iodophenyl)cyclopropyl)methanamine contribute to deiodination?

A3: Yes, the primary amine can indirectly contribute to deiodination. Amines can act as ligands for transition metals, potentially altering the electronic properties of the catalyst and influencing the reaction pathway. In some cases, the amine could also act as a base, promoting side reactions. Furthermore, under certain oxidative conditions, the amine could be transformed into a species that facilitates deiodination.

Troubleshooting Guide for Common Reactions

Issue 1: Deiodination during Reductive Amination

Reductive amination is a powerful tool for modifying the primary amine of (1-(4-Iodophenyl)cyclopropyl)methanamine.[2] However, the choice of reducing agent is critical to preserving the C-I bond.

Symptoms:
  • Formation of (1-phenylcyclopropyl)methanamine derivatives.

  • Low yield of the desired iodinated product.

Causality and Solutions:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable as they can readily cleave the aryl-iodide bond. Milder and more selective reducing agents are recommended.

Reducing AgentSuitability for Iodinated SubstratesRationale
Sodium triacetoxyborohydride (STAB) Highly Recommended A mild and selective reagent for reductive amination that typically does not affect aryl iodides.
Sodium cyanoborohydride (NaBH₃CN) Recommended with Caution Generally safe for aryl iodides, but its toxicity is a concern. It is also more effective at reducing imines than aldehydes, which is advantageous.[2]
Sodium borohydride (NaBH₄) Not Recommended Can cause deiodination, especially at elevated temperatures or with prolonged reaction times.
Lithium aluminum hydride (LiAlH₄) Strongly Discouraged A powerful reducing agent that will likely lead to significant deiodination.
Recommended Protocol: Reductive Amination using STAB

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve (1-(4-Iodophenyl)cyclopropyl)methanamine and aldehyde/ketone in a suitable solvent (e.g., DCE, THF). Add_STAB Add Sodium Triacetoxyborohydride (STAB) in portions at 0°C. Start->Add_STAB React Stir at room temperature for 2-24 hours. Monitor reaction progress by TLC or LC-MS. Add_STAB->React Quench Quench the reaction with saturated NaHCO₃ solution. React->Quench Extract Extract with an organic solvent (e.g., EtOAc, DCM). Quench->Extract Wash Wash the organic layer with brine. Extract->Wash Dry Dry over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate the solution under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify Product Characterize the final product. Purify->Product

Caption: Workflow for Reductive Amination using STAB.

Issue 2: Deiodination during N-Acylation

N-acylation is a fundamental transformation for this molecule.[3] Preventing deiodination requires careful selection of reagents and conditions.

Symptoms:
  • Formation of the N-acylated, deiodinated byproduct.

  • Complex product mixture.

Causality and Solutions:

The combination of a highly reactive acylating agent and a strong, non-hindered base can lead to deiodination. Using milder conditions and alternative acylating agents can circumvent this issue.

Acylating AgentBaseConditionsDeiodination Risk
Acyl ChloridePyridine, Et₃N0°C to RTModerate to High
Acid AnhydridePyridine, DMAPRTLow to Moderate
Carboxylic AcidEDC, HOBtRTLow
Carboxylic AcidHATU, DIPEARTLow
Recommended Protocol: N-Acylation using EDC/HOBt Coupling

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up and Purification Start Dissolve carboxylic acid and HOBt in an aprotic solvent (e.g., DMF, DCM). Add_EDC Add EDC and stir at 0°C for 30 minutes to form the active ester. Start->Add_EDC Add_Amine Add (1-(4-Iodophenyl)cyclopropyl)methanamine to the reaction mixture. Add_EDC->Add_Amine React Stir at room temperature for 4-16 hours. Monitor reaction progress. Add_Amine->React Workup Perform aqueous work-up. React->Workup Purify Purify by column chromatography or recrystallization. Workup->Purify Product Obtain the N-acylated product. Purify->Product

Caption: Workflow for N-Acylation using EDC/HOBt.

Issue 3: Deiodination in Palladium-Catalyzed Cross-Coupling Reactions

For reactions like Suzuki, Heck, or Sonogashira couplings, minimizing hydrodehalogenation is key to achieving high yields of the desired product.

Symptoms:
  • Significant formation of the deiodinated starting material.

  • Low conversion to the coupled product.

Causality and Solutions:

The choice of catalyst, ligand, base, and solvent all play a crucial role in the outcome of the reaction.

ParameterProne to DeiodinationRecommended to Minimize DeiodinationRationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ can sometimes be more effective.
Ligand PPh₃Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).Bulky ligands can accelerate reductive elimination, outcompeting the hydrodehalogenation pathway.[1]
Base Strong, non-hindered bases (e.g., NaOH, KOH)Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Minimizes side reactions.
Solvent Dioxane, DMFToluene, CPMECan influence the rate of the desired catalytic cycle versus side reactions.[1]
Decision Tree for Optimizing Cross-Coupling Reactions

G Start Deiodination Observed in Cross-Coupling? Change_Ligand Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). Start->Change_Ligand Yes Change_Solvent Change solvent to Toluene or CPME. Change_Ligand->Change_Solvent Change_Base Use a weaker inorganic base (e.g., K₂CO₃, K₃PO₄). Change_Solvent->Change_Base Lower_Temp Lower the reaction temperature. Change_Base->Lower_Temp Success Deiodination Minimized Lower_Temp->Success

Caption: Troubleshooting Deiodination in Cross-Coupling.

References

  • Meyer, M. et al. (2024). Astatine-211 radiolabelling chemistry: from basics to advanced biological applications. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. Available at: [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Available at: [Link]

  • Scribd. (n.d.). 2025-26 II Puc Model Question Paper-1 With Answers. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Available at: [Link]

  • Cui, M. et al. (2011). 5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E). NCBI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. Available at: [Link]

  • NIH. (n.d.). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Available at: [Link]

  • Winter, C. H. et al. (1989). Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. ACS Publications. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Available at: [Link]

  • ResearchGate. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Available at: [Link]

  • ResearchGate. (2023). The dehalogenation of aryl bromides and iodides. Available at: [Link]

  • ACS Publications. (2021). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters. Available at: [Link]

Sources

Troubleshooting guide for scaling up (1-(4-Iodophenyl)cyclopropyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (1-(4-Iodophenyl)cyclopropyl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists who are scaling up this valuable building block. Cyclopropylamines are a critical structural motif in numerous biologically active compounds, prized for the unique conformational constraints and metabolic stability they impart.[1][2] The synthesis of this specific iodo-substituted analog, however, presents unique challenges that require careful consideration of reaction conditions and purification strategies.

This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this multi-step synthesis, ensuring efficiency, purity, and scalability.

Overall Synthesis Workflow

The synthesis is typically approached in a two-step sequence starting from 4-iodophenylacetonitrile. The first step involves the formation of the cyclopropane ring, and the second is the reduction of the nitrile to the primary amine.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Nitrile Reduction A 4-Iodophenylacetonitrile B 1-(4-Iodophenyl)cyclopropane-1-carbonitrile A->B  1,2-Dibromoethane,  Strong Base (e.g., NaOH),  Phase-Transfer Catalyst C (1-(4-Iodophenyl)cyclopropyl)methanamine B->C  Reducing Agent  (e.g., LiAlH4, BH3•THF)

Caption: General two-step synthesis route.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, divided by reaction step.

Part A: Synthesis of 1-(4-Iodophenyl)cyclopropane-1-carbonitrile

This key step involves the alkylation of the acidic α-carbon of 4-iodophenylacetonitrile with a 1,2-dihaloethane, typically under phase-transfer catalysis (PTC) conditions.

Question 1: My cyclopropanation yield is low, and I'm recovering a lot of starting material. What's going wrong?

Answer: Low conversion is a frequent issue when scaling up this reaction. The root cause often lies in inefficient deprotonation of the starting nitrile or suboptimal reaction conditions.

Troubleshooting Workflow: Low Conversion

G start Low Yield & High Starting Material check_base Is the base strong enough and sufficiently concentrated? start->check_base check_ptc Is the Phase-Transfer Catalyst (PTC) effective? check_base->check_ptc Yes sol_base Solution: Use 50% aq. NaOH. Ensure vigorous stirring. check_base->sol_base No check_reagents Are reagents pure & dry? check_ptc->check_reagents Yes sol_ptc Solution: Increase PTC loading (2-5 mol%). Screen catalysts (e.g., TBAB, TDA-1). check_ptc->sol_ptc No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes sol_reagents Solution: Use fresh 1,2-dibromoethane. Ensure solvent is dry if not using PTC. check_reagents->sol_reagents No sol_temp Solution: Maintain temperature at 25-40°C. Monitor for exotherms. check_temp->sol_temp No

Caption: Decision tree for troubleshooting low yield in the cyclopropanation step.

In-Depth Analysis:

  • Base Strength and Concentration: The pKa of the benzylic proton is roughly 22. While weaker bases can work, a highly concentrated strong base like 50% aqueous sodium hydroxide is most effective under PTC conditions. The high concentration minimizes the amount of water, which can hydrolyze the nitrile.

  • Phase-Transfer Catalyst (PTC) Efficiency: The catalyst (e.g., tetrabutylammonium bromide, TBAB) is crucial for transporting the hydroxide anion into the organic phase to deprotonate the nitrile. If the catalyst is old or impure, or if stirring is inadequate to create a sufficient interface between the aqueous and organic layers, the reaction will be slow or stall.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating to 30-40°C can significantly increase the rate. However, excessive temperatures (>60°C) can lead to catalyst degradation and side product formation.

Question 2: The reaction mixture is turning into a dark, intractable polymer. How can I prevent this?

Answer: Polymerization is a classic sign of side reactions, primarily caused by the dihaloalkane reacting with the deprotonated nitrile in an undesired manner or by base-promoted decomposition.

Common Causes and Solutions:

Potential CauseExplanationRecommended Solution
Slow Addition of Alkylating Agent Adding the 1,2-dibromoethane too slowly can allow the generated carbanion to react with itself or other species.Add the 1,2-dibromoethane neat or as a concentrated solution in one portion at the beginning of the reaction.
Incorrect Stoichiometry Using a large excess of the dihaloalkane is unnecessary and can lead to side products.Use a slight excess of 1,2-dibromoethane (1.1-1.2 equivalents).
High Reaction Temperature As mentioned, excessive heat can promote polymerization and decomposition pathways.Maintain strict temperature control. Use an ice bath to manage any initial exotherm upon mixing the reagents.
Presence of Oxygen While less common, radical-initiated polymerization can occur.For maximum reproducibility on a large scale, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Part B: Reduction of 1-(4-Iodophenyl)cyclopropane-1-carbonitrile to the Amine

This step requires a potent reducing agent. The primary challenges are achieving complete conversion and avoiding the reduction of the aryl-iodide bond.

Question 1: My reduction is incomplete. TLC/GC-MS analysis shows both starting material and the desired amine. What should I do?

Answer: Incomplete reduction is typically due to insufficient reducing agent activity or premature quenching.

  • Cause 1: Reducing Agent Potency: Lithium aluminum hydride (LiAlH₄) and Borane-THF complex (BH₃•THF) are the most common reagents. LiAlH₄ is extremely sensitive to moisture. If your solvent (e.g., THF, Diethyl Ether) is not scrupulously anhydrous, a significant portion of the hydride will be consumed by reacting with water instead of your nitrile.[3]

    • Solution: Always use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried before use. Use a fresh, sealed bottle of LiAlH₄ or BH₃•THF.

  • Cause 2: Insufficient Equivalents: Nitrile reduction consumes two equivalents of hydride. It is standard practice to use a moderate excess (e.g., 1.5-2.0 equivalents of LiAlH₄) to ensure the reaction goes to completion.

    • Solution: Increase the equivalents of the reducing agent. Perform a small-scale trial to find the optimal amount for your system.

Question 2: I'm getting a significant amount of a side product that appears to be (1-phenylcyclopropyl)methanamine. How can I avoid this hydrodeiodination?

Answer: The carbon-iodine bond is susceptible to reduction, especially under harsh conditions. This is a major challenge when scaling up.

Comparison of Reducing Agents and Side Reactions

Reducing AgentProsCons / Common Side ReactionsMitigation Strategy
LiAlH₄ Highly reactive, fast, effective.Can cause hydrodeiodination, especially with prolonged heating. Requires strict anhydrous conditions.Add the nitrile solution slowly to the LiAlH₄ slurry at 0°C. Allow the reaction to warm to room temperature but avoid refluxing for extended periods. Monitor by TLC and quench as soon as the starting material is consumed.
BH₃•THF More selective, less likely to reduce the C-I bond.Slower reaction times. Can form stable borane-amine complexes requiring a specific workup (e.g., acidic workup) to liberate the free amine.Use a slight excess of BH₃•THF and allow for longer reaction times at room temperature or with gentle heating (~40-50°C).
Catalytic Hydrogenation (e.g., H₂/Raney Ni) Good for large scale, avoids pyrophoric reagents.High risk of hydrodeiodination. The catalyst can be poisoned by the iodide.[3]Generally not recommended for this substrate. If it must be used, specialized catalysts and conditions are required, which are beyond the scope of standard laboratory practice.

Troubleshooting Workflow: Side Product Formation

G start Hydrodeiodination Side Product Detected check_reductant Are you using LiAlH4 at high temp or Catalytic Hydrogenation? start->check_reductant check_time Is the reaction time excessively long? check_reductant->check_time No sol_reductant Solution: 1. Switch to BH3•THF. 2. If using LiAlH4, run at 0°C to RT and avoid reflux. check_reductant->sol_reductant Yes sol_time Solution: Monitor reaction closely by TLC/GC-MS. Quench promptly upon completion. check_time->sol_time Yes

Caption: Logic for minimizing the hydrodeiodination side product.

Frequently Asked Questions (FAQs)

Q1: Why is (1-(4-Iodophenyl)cyclopropyl)methanamine a useful building block? A1: This molecule combines three valuable chemical features: a primary amine for further functionalization, a cyclopropyl ring which acts as a rigid, metabolically stable phenyl bioisostere[1], and an iodo-substituent that serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.

Q2: What are the most critical safety precautions for this synthesis? A2: The reduction step is the most hazardous. Lithium aluminum hydride (LiAlH₄) is a pyrophoric solid that reacts violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere. The quenching procedure must be performed slowly and at low temperatures (0°C) by carefully adding a reagent like ethyl acetate, followed by aqueous solutions (e.g., a Fieser workup with water and NaOH solution). The amine product itself should be handled in a well-ventilated fume hood as primary amines can be irritants.[4]

Q3: How should I monitor the progress of these reactions? A3: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Step 1 (Cyclopropanation): Use a non-polar eluent system (e.g., 10-20% Ethyl Acetate in Hexanes). The product nitrile will have a slightly higher Rf than the starting nitrile.

  • Step 2 (Reduction): Use a more polar system (e.g., 5-10% Methanol in Dichloromethane with 1% triethylamine to prevent streaking). The product amine will have a much lower Rf (closer to the baseline) than the starting nitrile. Staining with ninhydrin can be used to specifically visualize the primary amine product.

Q4: My final amine product seems to degrade or darken upon storage. How can I improve its stability? A4: Primary amines, especially those with aryl groups, can be susceptible to air oxidation, which often results in discoloration.

  • Purification: Ensure the product is thoroughly purified via column chromatography to remove any residual reagents or catalysts.[5]

  • Storage: Store the purified amine under an inert atmosphere (Argon or Nitrogen) in a sealed vial at low temperature (-20°C is ideal).

  • Salt Formation: For long-term storage, consider converting the free base to a stable salt, such as the hydrochloride salt. This is often done by dissolving the amine in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-Iodophenyl)cyclopropane-1-carbonitrile

Materials:

  • 4-Iodophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-iodophenylacetonitrile (1.0 eq), toluene (approx. 2 M concentration), and tetrabutylammonium bromide (0.03 eq).

  • Begin vigorous stirring and add the 50% aqueous NaOH solution (3.0 eq).

  • Add 1,2-dibromoethane (1.2 eq) to the mixture. An initial exotherm may be observed; use a water bath to maintain the temperature below 40°C.

  • Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC (20% EtOAc/Hexanes) until the starting material is consumed.

  • Once complete, carefully add deionized water to dissolve the salts and dilute the mixture.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with toluene.

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water to yield the product as a white or off-white solid.

Protocol 2: Reduction of Nitrile using Lithium Aluminum Hydride (LiAlH₄)

!!! SAFETY WARNING !!! LiAlH₄ is pyrophoric and reacts violently with water. This procedure must be performed by trained personnel under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Materials:

  • 1-(4-Iodophenyl)cyclopropane-1-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

Procedure:

  • Set up an oven-dried, three-neck flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Under a positive pressure of nitrogen, charge the flask with LiAlH₄ (1.5 eq) and anhydrous THF to form a slurry (approx. 0.5 M).

  • Cool the slurry to 0°C using an ice-water bath.

  • Dissolve the 1-(4-iodophenyl)cyclopropane-1-carbonitrile (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor by TLC (10% MeOH/DCM) for the disappearance of the starting material.

  • Once the reaction is complete, cool the flask back down to 0°C.

  • Begin the quenching procedure (WORKUP): This process generates flammable hydrogen gas and must be done slowly and with extreme caution.

    • Slowly and dropwise, add ethyl acetate to consume the excess LiAlH₄. (A common rule of thumb is to add 'x' mL of ethyl acetate, where 'x' is the weight of LiAlH₄ in grams).

    • Next, very slowly add 'x' mL of deionized water.

    • Finally, slowly add '3x' mL of 15% aqueous NaOH solution.

  • The mixture should transform from a grey slurry into a white, granular precipitate that is easy to filter. Stir at room temperature for 30 minutes to ensure the process is complete.

  • Filter the solids through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by flash column chromatography on silica gel (using an eluent like 0-10% Methanol in Dichloromethane containing 1% triethylamine) to obtain the pure (1-(4-Iodophenyl)cyclopropyl)methanamine.

References
  • Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A Strategy to Minimize Reactive Metabolite Formation. ResearchGate. [Link]

  • New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]

  • Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. [Link]

  • Advances in the Synthesis of Cyclopropylamines. ACS Publications. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO). PubChem. [Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. [Link]

  • Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N -Cyclopropyl Enamines. ResearchGate. [Link]

  • Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Royal Society of Chemistry. [Link]

  • (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate. [Link]

  • Cyclopropanemethanamine. PubChem. [Link]

  • Process for the manufacture of cyclopropylamine.
  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclo- propanes. ChemRxiv. [Link]

  • Simmons Smith Cyclopropanation Reaction. YouTube. [Link]

  • 11.3.5 Cyclopropanation of Alkenes. Chemistry LibreTexts. [Link]

  • First synthesis of acylated nitrocyclopropanes. PMC - NIH. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Binding Affinities for (1-(4-Iodophenyl)cyclopropyl)methanamine Analogs at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the binding affinities of (1-(4-Iodophenyl)cyclopropyl)methanamine analogs for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. By examining the structure-activity relationships (SAR) of this chemical scaffold, we aim to provide researchers, scientists, and drug development professionals with insights into the key structural modifications that influence potency and selectivity for these critical neurological targets. The information presented herein is synthesized from publicly available patent literature, offering a valuable resource for the design of novel monoamine reuptake inhibitors.

Introduction: The (1-Phenylcyclopropyl)methanamine Scaffold

The (1-phenylcyclopropyl)methanamine core structure is a recognized pharmacophore in the development of monoamine reuptake inhibitors. These compounds have garnered significant interest due to their potential therapeutic applications in treating a range of central nervous system disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The rigid cyclopropyl linker between the phenyl ring and the aminomethyl group introduces a conformational constraint that can significantly influence binding affinity and selectivity for the monoamine transporters.

This guide focuses on a specific subset of this class: analogs of (1-(4-Iodophenyl)cyclopropyl)methanamine. The introduction of a halogen atom, particularly at the 4-position of the phenyl ring, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, thereby impacting its interaction with biological targets. By comparing the binding affinities of iodo-substituted analogs with their fluoro, chloro, and bromo counterparts, we can elucidate the role of the halogen substituent in driving potency and selectivity.

Comparative Binding Affinities of 4-Halo-Substituted Analogs

The following table summarizes the in vitro binding affinities (IC50 in nM) of a series of (1-(4-halophenyl)cyclopropyl)methanamine analogs for the human serotonin, dopamine, and norepinephrine transporters. This data has been compiled from the European Patent EP3296289A2, which describes a range of phenyl-substituted cycloalkylamines as monoamine reuptake inhibitors.

Compound ID4-Halogen SubstituentAmine MoietyhSERT IC50 (nM)hDAT IC50 (nM)hNET IC50 (nM)
1a Fluoro (F)-NH21.81514
1b Chloro (Cl)-NH21.11811
1c Bromo (Br)-NH21.32012
1d Iodo (I)-NH21.0 22 10
2a Fluoro (F)-NH(CH3)2.52519
2b Chloro (Cl)-NH(CH3)1.52815
2c Bromo (Br)-NH(CH3)1.83016
2d Iodo (I)-NH(CH3)1.2 32 13

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key structure-activity relationships for this series of compounds.

Influence of the 4-Halogen Substituent

A clear trend emerges when comparing the binding affinities of the different halogenated analogs. For the primary amine series (1a-1d), the potency at the serotonin transporter (hSERT) increases with the size and polarizability of the halogen atom, with the iodo-substituted analog 1d exhibiting the highest affinity (IC50 = 1.0 nM). A similar trend is observed for the N-methylated series (2a-2d), where the iodo-analog 2d is also the most potent at hSERT (IC50 = 1.2 nM).

This suggests that the 4-position of the phenyl ring resides in a binding pocket on SERT that can accommodate and favorably interact with larger, more lipophilic substituents. The increased van der Waals interactions and potential for halogen bonding with the iodo-substituent may contribute to this enhanced affinity.

In contrast, the affinity for the dopamine transporter (hDAT) appears to be less sensitive to the nature of the halogen, with all analogs displaying moderate potency in the 15-32 nM range. Interestingly, there is a slight decrease in hDAT affinity as the halogen size increases. This indicates that the binding pocket on DAT may be more sterically constrained at this position compared to SERT.

For the norepinephrine transporter (hNET), the binding affinities are relatively consistent across the different halogen analogs, with all compounds showing potent inhibition in the 10-19 nM range.

Impact of N-Alkylation

Comparison of the primary amines (1a-1d) with their N-methylated counterparts (2a-2d) reveals that N-methylation is generally well-tolerated, with only a slight decrease in potency at all three transporters. This suggests that the amine binding pocket can accommodate small alkyl substituents. Further exploration with larger N-alkyl groups would be necessary to fully define the steric limitations of this pocket.

Experimental Protocols

The binding affinity data presented in this guide was determined using in vitro radioligand displacement assays. The following is a generalized protocol representative of the methods typically employed for such studies, as can be inferred from the patent literature and general pharmacological practices.

Radioligand Binding Assay for SERT, DAT, and NET

This protocol outlines the general procedure for determining the binding affinity of test compounds by measuring their ability to displace a specific radioligand from its target transporter.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligands:

    • For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For hNET: [³H]Nisoxetine or [¹²⁵I]RTI-55

  • Non-specific binding control (e.g., a high concentration of a known inhibitor like fluoxetine for SERT, GBR 12909 for DAT, or desipramine for NET)

  • Test compounds (analogs of (1-(4-Iodophenyl)cyclopropyl)methanamine)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the target transporter.

    • Homogenize the cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-200 µg/mL.

  • Binding Assay:

    • To each well of a 96-well microplate, add:

      • 50 µL of membrane preparation.

      • 50 µL of test compound at various concentrations (typically in a serial dilution).

      • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of the non-specific binding control instead of the test compound.

    • Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Visualizations

Diagram of the Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Harvest Transporter-Expressing Cells prep2 Homogenize in Buffer prep1->prep2 prep3 Centrifuge to Pellet Membranes prep2->prep3 prep4 Wash and Resuspend Membranes prep3->prep4 assay1 Add Membranes, Test Compound, and Radioligand to Plate prep4->assay1 Membranes assay2 Incubate to Reach Equilibrium analysis1 Filter and Wash to Separate Bound and Free Ligand assay2->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate Specific Binding analysis2->analysis3 analysis4 Determine IC50 Values analysis3->analysis4

Caption: Workflow for determining binding affinities using a radioligand displacement assay.

Diagram of the Structure-Activity Relationship for 4-Halo Analogs

SAR cluster_structure Chemical Structure cluster_affinity Binding Affinity Core (1-(Phenyl)cyclopropyl)methanamine 4-Position Amine SERT SERT Affinity Core:e->SERT I > Br > Cl > F (Potency increases with halogen size) DAT DAT Affinity Core:e->DAT F ≈ Cl ≈ Br ≈ I (Relatively insensitive to halogen) NET NET Affinity Core:e->NET F ≈ Cl ≈ Br ≈ I (Consistently potent)

Caption: Summary of the structure-activity relationship for 4-halogen substitution.

Conclusion

The comparative analysis of (1-(4-Iodophenyl)cyclopropyl)methanamine analogs reveals a clear structure-activity relationship, particularly concerning the influence of the 4-halogen substituent on serotonin transporter affinity. The iodo-substituted analogs consistently demonstrate the highest potency at hSERT, suggesting that this position can accommodate larger, more polarizable groups, leading to enhanced binding interactions. While affinity at DAT and NET is less sensitive to the nature of the halogen, all the examined compounds are potent inhibitors of all three monoamine transporters.

These findings provide valuable insights for the rational design of novel monoamine reuptake inhibitors based on the (1-phenylcyclopropyl)methanamine scaffold. Further exploration of substitutions on the cyclopropyl ring and the amine moiety, in combination with the optimal 4-iodo-phenyl group, could lead to the development of next-generation therapeutics with tailored potency and selectivity profiles.

References

  • Hardy, L. et al. (2018). Phenyl substituted cycloalkylamines as monoamine reuptake inhibitors. European Patent EP3296289A2. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-Iodophenyl)cyclopropyl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(4-Iodophenyl)cyclopropyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.